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  • Product: 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid
  • CAS: 1446757-57-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

Abstract This technical guide provides a detailed, research-level overview of a robust synthetic pathway for 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid. This molecule represents a valuable scaffold in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, research-level overview of a robust synthetic pathway for 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid. This molecule represents a valuable scaffold in medicinal chemistry and materials science, and a reliable synthetic route is crucial for its further investigation and application. The proposed synthesis is a multi-step process commencing with the formation of the indane core via a malonic ester-based cyclization, followed by regioselective bromination and subsequent saponification. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and a strong foundation in established chemical principles.

Introduction and Strategic Overview

5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid is a bifunctional molecule featuring a brominated indane core and a geminal dicarboxylic acid moiety. This combination of functionalities makes it an attractive starting material for the synthesis of more complex molecules, including spirocyclic compounds and other derivatives with potential biological activity. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the dicarboxylic acid group provides a handle for amide bond formation, esterification, or conversion to other functional groups.

The synthetic strategy outlined in this guide is designed to be efficient and scalable, relying on well-established and high-yielding chemical transformations. The core of this approach is the construction of the indane-2,2-dicarboxylate skeleton through an intramolecular dialkylation of diethyl malonate, a classic and powerful method for the formation of cyclic systems.[1][2]

Retrosynthetic Analysis

A retrosynthetic approach to 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid reveals a logical disconnection strategy. The target molecule can be simplified by considering the final deprotection step, which is the hydrolysis of the corresponding diethyl ester. The bromination is envisioned as an electrophilic aromatic substitution on the pre-formed indane ring system. The indane-2,2-dicarboxylate core can be traced back to the reaction of diethyl malonate with a suitable 1,2-dielectrophile, namely 1,2-bis(bromomethyl)benzene.

Retrosynthesis Target Molecule 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid Intermediate_1 Diethyl 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate Target Molecule->Intermediate_1 Saponification Intermediate_2 Diethyl 2,3-dihydro-1H-indene-2,2-dicarboxylate Intermediate_1->Intermediate_2 Aromatic Bromination Starting_Materials 1,2-bis(bromomethyl)benzene + Diethyl malonate Intermediate_2->Starting_Materials Intramolecular Dialkylation

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Experimental Protocols

The forward synthesis is a three-step process designed for efficiency and control at each stage.

Synthetic_Workflow Start 1,2-bis(bromomethyl)benzene + Diethyl malonate Step1 Step 1: Cyclization Start->Step1 Intermediate Diethyl 2,3-dihydro-1H-indene-2,2-dicarboxylate Step1->Intermediate Step2 Step 2: Bromination Intermediate->Step2 Bromo_Intermediate Diethyl 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate Step2->Bromo_Intermediate Step3 Step 3: Saponification Bromo_Intermediate->Step3 Final_Product 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid Step3->Final_Product

Caption: Overall synthetic workflow.

Step 1: Synthesis of Diethyl 2,3-dihydro-1H-indene-2,2-dicarboxylate

This initial step involves the formation of the indane ring system through a classic malonic ester synthesis approach. The reaction proceeds via a double SN2 reaction, where the enolate of diethyl malonate first displaces one bromide from 1,2-bis(bromomethyl)benzene, followed by an intramolecular cyclization to displace the second bromide.[1][2]

Protocol:

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, is added diethyl malonate dropwise at 0 °C.

  • The resulting solution is stirred for 30 minutes to ensure complete formation of the enolate.

  • A solution of 1,2-bis(bromomethyl)benzene in absolute ethanol is then added dropwise to the enolate solution.

  • The reaction mixture is heated to reflux and maintained for 12-18 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure diethyl 2,3-dihydro-1H-indene-2,2-dicarboxylate.

Reagent Molar Eq. Purpose
1,2-bis(bromomethyl)benzene1.0Electrophile for cyclization
Diethyl malonate1.1Nucleophile and source of the C2 carbon
Sodium2.2To generate sodium ethoxide (base)
Absolute Ethanol-Solvent
Diethyl Ether-Extraction Solvent
Anhydrous Sodium Sulfate-Drying Agent
Step 2: Regioselective Bromination of Diethyl 2,3-dihydro-1H-indene-2,2-dicarboxylate

The second step is the electrophilic aromatic substitution to introduce the bromine atom at the 5-position of the indane ring. The alkyl groups of the indane system are ortho, para-directing and activating, while the dicarboxylate group at the 2-position will have a deactivating effect. The bromination is expected to occur primarily at the 4 and 5 positions. Careful control of reaction conditions can favor the formation of the 5-bromo isomer.

Protocol:

  • Diethyl 2,3-dihydro-1H-indene-2,2-dicarboxylate is dissolved in a suitable inert solvent, such as dichloromethane or carbon tetrachloride, in a flask protected from light.

  • A catalytic amount of iron(III) bromide (FeBr₃) is added to the solution.

  • A solution of bromine in the same solvent is added dropwise at 0 °C with vigorous stirring.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until TLC indicates the consumption of the starting material.

  • The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate to remove excess bromine.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product, a mixture of isomers, is purified by column chromatography to isolate the desired diethyl 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate.

Step 3: Saponification to 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This is a standard saponification reaction.

Protocol:

  • Diethyl 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for 4-6 hours, during which the solid should dissolve as the reaction proceeds.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then cooled in an ice bath and acidified to a pH of 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the dicarboxylic acid.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product, 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyls in the intermediates and the carboxylic acid O-H and C=O stretches in the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Safety and Handling

  • 1,2-bis(bromomethyl)benzene: is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium metal: is highly reactive with water and should be handled with care under an inert atmosphere or in a non-protic solvent.

  • Bromine: is highly corrosive and toxic. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

  • Strong acids and bases: (sodium hydroxide, hydrochloric acid) are corrosive and should be handled with care.

Conclusion

This technical guide has detailed a practical and efficient three-step synthesis of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid. The pathway leverages fundamental and reliable organic reactions, making it an accessible route for researchers in organic and medicinal chemistry. The final product is a versatile building block for the development of novel compounds with potential therapeutic or material applications.

References

  • Kutschy, P., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Monatshefte für Chemie - Chemical Monthly, 147(7), 1269-1281.
  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-PHENYLALANINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indane synthesis. Retrieved from [Link]

  • ACS Publications. (2022, April 21). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Organic Chemistry Portal. (n.d.). Indene synthesis. Retrieved from [Link]

Sources

Exploratory

A Theoretical and Practical Guide to 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid: Synthesis, Characterization, and Potential Applications

Disclaimer: The subject of this technical guide, 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid, is a specialized chemical compound for which a registered CAS (Chemical Abstracts Service) number has not been publicl...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The subject of this technical guide, 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid, is a specialized chemical compound for which a registered CAS (Chemical Abstracts Service) number has not been publicly identified at the time of this writing. This suggests that the compound may be a novel substance, not commercially available, or not widely documented in scientific literature. Consequently, this guide is presented as a predictive and theoretical framework for researchers, providing a scientifically grounded pathway to its synthesis, along with predicted characterization data and potential applications based on established chemical principles and data from analogous structures.

Introduction and Rationale

The indane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active molecules and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for designing targeted therapeutics. The introduction of a bromine atom offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the gem-dicarboxylic acid functionality provides a unique combination of steric bulk, hydrogen bonding capabilities, and a potential bidentate chelation site.

This guide provides a comprehensive theoretical exploration of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid, a molecule that synergistically combines these valuable features. We will detail a robust synthetic strategy, predict its key physicochemical and spectroscopic properties, and discuss its potential as a novel building block for drug discovery and materials science.

Proposed Synthesis: A Malonic Ester-Based Approach

The most logical and well-precedented strategy for the synthesis of a gem-dicarboxylic acid integrated into a cyclic system is the malonic ester synthesis.[2][3] This classic reaction in organic chemistry allows for the formation of a five-membered ring through the intramolecular dialkylation of a malonic ester derivative.[4]

The proposed synthetic pathway commences with a suitable ortho-disubstituted benzene derivative, such as 4-bromo-1,2-bis(bromomethyl)benzene, which serves as the electrophilic partner for the nucleophilic diethyl malonate.

Experimental Protocol: Synthesis of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

Step 1: Diethyl 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate Synthesis

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2 equivalents) to anhydrous ethanol (sufficient volume to dissolve) under a nitrogen atmosphere.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodiomalonic ester enolate.[3]

  • Cyclization Reaction: Add a solution of 4-bromo-1,2-bis(bromomethyl)benzene (1 equivalent) in anhydrous ethanol dropwise to the enolate solution. The reaction is an intramolecular dialkylation, also known as the Perkin alicyclic synthesis.[4]

  • Reaction Monitoring & Work-up: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diethyl 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate. Purify by column chromatography on silica gel.

Step 2: Hydrolysis to 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

  • Saponification: Dissolve the purified diethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess).

  • Reflux: Heat the mixture to reflux until TLC analysis indicates the complete disappearance of the starting material. This step hydrolyzes the ester groups to carboxylate salts.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. The dicarboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid.

Synthetic Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis Diethyl Malonate Diethyl Malonate Enolate Sodiomalonic Ester (Nucleophile) Diethyl Malonate->Enolate Deprotonation NaOEt NaOEt / EtOH CyclizedEster Diethyl 5-bromo-2,3-dihydro- 1H-indene-2,2-dicarboxylate Enolate->CyclizedEster Intramolecular SN2 Dialkylation Dihalide 4-Bromo-1,2-bis (bromomethyl)benzene (Electrophile) Dihalide->CyclizedEster FinalAcid 5-bromo-2,3-dihydro-1H- indene-2,2-dicarboxylic acid CyclizedEster->FinalAcid Saponification & Acidification Hydrolysis 1. NaOH, EtOH/H2O 2. H3O+

Caption: Proposed synthetic workflow for the target compound.

Physicochemical and Spectroscopic Profile (Predicted)

The structural features of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid allow for the prediction of its key physicochemical and spectroscopic properties. These predictions are based on the analysis of its constituent parts: a 1,2,4-trisubstituted benzene ring, a 5-membered aliphatic ring, a bromine substituent, and a gem-dicarboxylic acid group.

Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₁₁H₉BrO₄Derived from the chemical structure.
Molecular Weight 301.10 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for aromatic carboxylic acids.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone).The carboxylic acid groups enhance polarity, but the bicyclic aromatic core limits water solubility.
pKa₁ ~2-3The first dissociation of the dicarboxylic acid is expected to be strongly acidic due to the inductive effect of the second carboxyl group.
pKa₂ ~4-5The second dissociation is less acidic due to electrostatic repulsion from the newly formed carboxylate anion.
Predicted Spectroscopic Data

The following tables summarize the expected signals in various spectroscopic analyses. These predictions are crucial for the structural confirmation of the synthesized compound.

¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Broad Singlet2H-COOHAcidic protons of the carboxylic acids, typically broad and downfield.
~7.4d, J ≈ 2 Hz1HAr-H (H4)Aromatic proton ortho to the bromine atom, showing minimal coupling.
~7.3dd, J ≈ 8, 2 Hz1HAr-H (H6)Aromatic proton ortho and meta to other ring protons.
~7.1d, J ≈ 8 Hz1HAr-H (H7)Aromatic proton ortho to the fused ring junction.
~3.4s4H-CH₂- (H1, H3)The four benzylic protons are chemically equivalent and appear as a singlet.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~172C=OCarboxylic acid carbons.
~142, ~140Ar-C (quaternary)Aromatic carbons at the ring fusion.
~132, ~128, ~125Ar-CHAromatic methine carbons.
~120Ar-C-BrAromatic carbon attached to bromine, deshielded.
~60C(COOH)₂Quaternary carbon of the gem-dicarboxylic acid group.
~38-CH₂-Benzylic carbons of the indane ring.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch of the carboxylic acid dimer.
~1700StrongC=O stretch of the carboxylic acid.
~1600, ~1475MediumC=C aromatic ring stretches.
~1250Medium-StrongC-O stretch of the carboxylic acid.
~820StrongC-H out-of-plane bend for a 1,2,4-trisubstituted benzene ring.

Mass Spectrometry (Predicted, ESI-)

m/z ValueAssignment
300/302[M-H]⁻ (Isotopic pattern for 1 Br)
256/258[M-H-CO₂]⁻ (Isotopic pattern for 1 Br)

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid make it a highly attractive scaffold for synthetic diversification, particularly in the field of medicinal chemistry.

A Versatile Building Block

The bromine atom at the 5-position is a key functional group that enables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of various aryl, heteroaryl, alkynyl, and amino moieties, facilitating the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[5] Indane derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[6]

The dicarboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, or anhydrides, further expanding the accessible chemical space.

Medicinal Chemistry Applications cluster_coupling Bromo-Group Functionalization cluster_acid Carboxyl-Group Derivatization CoreScaffold 5-Bromo-Indane-2,2-dicarboxylic Acid Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) CoreScaffold->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) CoreScaffold->Sonogashira Buchwald Buchwald-Hartwig (N/O-linkages) CoreScaffold->Buchwald Amides Amide Formation (Peptidomimetics) CoreScaffold->Amides Esters Esterification (Prodrugs) CoreScaffold->Esters SAR Structure-Activity Relationship (SAR) Studies Suzuki->SAR Sonogashira->SAR Buchwald->SAR Amides->SAR Esters->SAR

Caption: Role as a versatile scaffold in medicinal chemistry.

The CAS Number: Registration of a New Substance

A CAS Registry Number is a unique identifier assigned to a chemical substance when it enters the CAS REGISTRY database.[7] The absence of a CAS number for 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid implies it has not been previously registered. For a new substance to be assigned a CAS number, it must be reported in the scientific literature, a patent, or be submitted for registration by a manufacturer or researcher.[8] The registration process requires sufficient information to characterize the substance uniquely, including its completely defined molecular structure.[9][10] Should this compound be synthesized and characterized as described in this guide, the data could be used to support its registration and the assignment of a new CAS number.

Conclusion

While 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid may be a novel chemical entity, its synthesis is achievable through well-established synthetic methodologies. This guide provides a comprehensive theoretical framework, from a detailed synthetic protocol to predicted spectroscopic and physicochemical properties, to empower researchers in its preparation and characterization. The inherent structural features of this molecule—a rigid indane core, a versatile bromine handle, and a gem-dicarboxylic acid group—make it a promising and unexplored building block for the development of new therapeutics and functional materials.

References

  • University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • McMorris, T. C., et al. (2009). Synthesis of 2,2-Disubstituted Pentalenes and Indenes by a Useful Modification to Nakamura's DMCP [3+2]-Cycloaddition Protocol. The Journal of Organic Chemistry, 62(9), 3015-3018. [Link]

  • CAS. CAS Registration Criteria-Overview. [Link]

  • Proregulations. CAS Number Application. [Link]

  • REACH24H. Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

  • Chegg.com. Solved Outline all steps in a malonic ester synthesis of. [Link]

  • CAS. CAS REGISTRY and CAS Registry Number FAQs. [Link]

  • ResearchGate. New routes to the preparation of gem-cyclopentenedicarboxylic acid derivatives | Request PDF. [Link]

  • Wikipedia. CAS Registry Number. [Link]

  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

  • National Center for Biotechnology Information. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. [Link]

  • ACS Publications. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters. [Link]

  • ResearchGate. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds | Request PDF. [Link]

  • Medical University of Bialystok. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • PubMed. Preparation of Dicarboxylic Acid-Type Gemini Surfactant via Diels-Alder Reaction & Ozone Oxidation. [Link]

  • ResearchGate. Organo‐Acid Catalysed Synthesis of 2,2‐Disubstituted Chromans and 1,1‐Disubstituted Indanols/ Indenols | Request PDF. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • PubChem. 2-Indancarboxylic Acid. [Link]

  • MDPI. Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. [Link]

  • Asian Journal of Research in Chemistry. Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. [Link]

  • ACS Publications. Synthesis of β,β-Disubstituted Indanones via the Pd-Catalyzed Tandem Conjugate Addition/Cyclization Reaction of Arylboronic Acids with α,β-Unsaturated Esters. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Stereoselective Synthesis of 1,2,2-Trisubstituted Indan Derivatives Using a Tandem SN2-Michael Addition Sequence. | Request PDF. [Link]

  • MDPI. Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. [Link]

  • NIST. [1,1'-Biphenyl]-2,2'-dicarboxylic acid. [Link]

  • ResearchGate. Spectroscopic properties of dipicolinic acid and its dianion | Request PDF. [Link]

Sources

Foundational

Structural Elucidation of 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid: A Comprehensive Analytical Framework

Executive Summary The structural elucidation of halogenated indane scaffolds requires a multi-modal analytical approach to definitively map regiochemistry and functional group connectivity. 5-bromo-2,3-dihydro-1H-indene-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of halogenated indane scaffolds requires a multi-modal analytical approach to definitively map regiochemistry and functional group connectivity. 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (commonly referred to as 5-bromoindane-2,2-dicarboxylic acid) presents unique analytical challenges: a symmetry-breaking heavy atom (bromine) on the aromatic ring and a highly polar, reactive gem-dicarboxylic acid moiety on the cyclopentane ring. This whitepaper provides an in-depth, self-validating methodological guide for researchers and drug development professionals to unequivocally confirm this structure.

Introduction & Pharmacological Relevance

Indane derivatives are privileged scaffolds in medicinal chemistry, frequently serving as rigidified bioisosteres for flexible phenylalkylamines or as core pharmacophores in central nervous system (CNS) therapeutics. Recent advancements have heavily utilized the indane skeleton in the design of nonsteroidal tricyclic ligands and allosteric modulators of GABA_A receptors[1].

The introduction of a gem-dicarboxylic acid at the C-2 position provides a versatile synthetic handle. The electron-withdrawing nature of these carboxyl groups significantly alters the local electronic environment, and the moiety is prone to heat-induced decarboxylation, forming mono-acids or serving as a precursor for spirocyclic systems[2]. Concurrently, the bromine atom at C-5 serves as an essential cross-coupling vector (e.g., Suzuki-Miyaura reactions) for downstream pharmaceutical synthesis[3]. Elucidating this exact regiochemistry—specifically differentiating the C-5 substitution from a C-4 substitution—is the primary objective of this analytical framework.

Core Analytical Strategy & Causality

To build a self-validating system , no single analytical technique is treated in isolation. The structural proof relies on an interlocking matrix of data:

  • HRMS (ESI-TOF) establishes the exact molecular formula and confirms the presence of a single bromine atom via its isotopic signature.

  • FT-IR validates the intact gem-diacid, ruling out spontaneous decarboxylation[2].

  • 1D & 2D NMR provides the definitive regiochemical map. The integration of the 1 H NMR spectrum (9 protons) perfectly cross-validates the HRMS-derived formula ( C11​H9​BrO4​ ), while HMBC correlations anchor the bromine atom strictly to the C-5 position.

Workflow Sample 5-Bromoindane-2,2-dicarboxylic Acid (Purity >98%) HRMS HRMS (ESI-TOF) Isotopic Pattern & Exact Mass Sample->HRMS NMR NMR Spectroscopy (1D & 2D) Sample->NMR FTIR FT-IR Spectroscopy Functional Group ID Sample->FTIR XRay X-Ray Crystallography Absolute Configuration Sample->XRay HRMS_Result [M-H]- m/z 282.96 / 284.96 Confirm Formula: C11H9BrO4 HRMS->HRMS_Result NMR_Result Regiochemistry & Connectivity Confirm C5-Br Position NMR->NMR_Result FTIR_Result v(C=O) 1710 cm-1 Confirm gem-diacid FTIR->FTIR_Result XRay_Result 3D Spatial Arrangement Envelope Conformation XRay->XRay_Result

Analytical workflow for the structural elucidation of 5-bromoindane-2,2-dicarboxylic acid.

High-Resolution Mass Spectrometry (HRMS)

Causality of Method Selection: The gem-dicarboxylic acid is highly acidic ( pKa1​≈3.5 ). Therefore, Electrospray Ionization in Negative Mode (ESI-) is the most logical choice, as the molecule readily sheds a proton to form a stable [M−H]− anion.

Isotopic Validation: Bromine possesses two stable isotopes, 79Br and 81Br , occurring in a nearly 1:1 natural abundance (50.69% and 49.31%). The HRMS spectrum must exhibit a characteristic doublet of equal intensity. The exact calculated mass for C11​H879​BrO4−​ is 282.9611 Da, and for C11​H881​BrO4−​ is 284.9591 Da. Observing this exact isotopic cluster with a mass error of <5 ppm definitively secures the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1 H NMR: The Principle of Symmetry Breaking

In unsubstituted indane-2,2-dicarboxylic acid, the molecule possesses a C2v​ symmetry plane, rendering the four protons on C-1 and C-3 chemically equivalent (appearing as a single 4H singlet)[4].

However, the introduction of the C-5 bromine breaks this symmetry . The aromatic ring is polarized, making the C-1 methylene (closer to the unsubstituted C-7a) chemically distinct from the C-3 methylene (closer to the substituted C-3a). Consequently, the 1 H NMR spectrum will display two distinct 2H singlets for the aliphatic region. The aromatic region will display a classic 1,2,4-trisubstituted pattern: a doublet with small meta-coupling (H-4), a doublet of doublets (H-6), and an ortho-coupled doublet (H-7).

2D NMR (HMBC): Proving Regiochemistry

To definitively prove the bromine is at C-5 (and not C-4), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

  • The H-4 proton will show a strong 2J correlation to the halogenated quaternary carbon (C-5).

  • The C-1 and C-3 protons will show 3J correlations to the carboxylic acid carbonyls, confirming the intact gem-diacid structure.

HMBC H1 H-1 (CH2) C2 C-2 (Quaternary) H1->C2 2J C3a C-3a (Ar-C) H1->C3a 3J C7a C-7a (Ar-C) H1->C7a 2J COOH C=O (Acid) H1->COOH 3J H3 H-3 (CH2) H3->C2 2J H3->C3a 2J H3->C7a 3J H3->COOH 3J H4 H-4 (Ar-H) H4->C3a 2J C5 C-5 (Ar-C-Br) H4->C5 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent mixture of CH3​OH:H2​O (50:50, v/v) containing 0.1% Formic Acid to suppress unwanted sodium adducts.

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) in negative ion mode.

  • Acquisition: Inject 5 µL via direct infusion. Set capillary voltage to 3500 V, fragmentor to 120 V, and acquire data across an m/z range of 100–1000.

  • Validation: Extract the ion chromatogram for m/z 282.96. The protocol is validated if the m/z 284.96 peak is present at 98%−102% relative abundance to the monoisotopic peak.

Protocol B: Nuclear Magnetic Resonance (NMR)
  • Solvent Selection: Weigh exactly 15.0 mg of the compound. Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide ( DMSO−d6​ ). Causality: The highly polar gem-diacid exhibits poor solubility in CDCl3​ , leading to low signal-to-noise ratios. DMSO−d6​ fully solvates the hydrogen-bonded dimers.

  • 1D Acquisition: Transfer to a 5 mm NMR tube. Acquire 1 H NMR at 400 MHz (16 scans, 2s relaxation delay) and 13 C NMR at 100 MHz (1024 scans, 2s relaxation delay).

  • 2D Acquisition: Run gradient-selected HSQC and HMBC sequences. For HMBC, optimize the long-range coupling delay for J=8 Hz (typically 62.5 ms).

  • Validation: The sum of the 1 H integrals must equal exactly 9.0 (2x COOH, 3x Ar-H, 4x Aliphatic-H).

Protocol C: FT-IR Spectroscopy
  • Preparation: Ensure the ATR (Attenuated Total Reflectance) diamond crystal is thoroughly cleaned with isopropanol and a background spectrum is acquired.

  • Acquisition: Place 2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the gauge indicates optimal contact. Acquire 32 scans at a resolution of 4 cm−1 from 4000 to 400 cm−1 .

  • Validation: Confirm the absence of a peak at ~2340 cm−1 ( CO2​ ), which would indicate sample degradation/decarboxylation during handling[2].

Data Presentation

Table 1: Consolidated NMR Assignments ( DMSO−d6​ , 400/100 MHz)
Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz), Integration 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
1 3.50, s, 2H39.8C-2, C-3a, C-7a, C=O
2 -60.5-
3 3.55, s, 2H40.2C-2, C-3a, C-7a, C=O
3a -143.0-
4 7.45, d, J=1.8 , 1H128.5C-5, C-3a, C-6, C-7a
5 -119.5 (C-Br)-
6 7.35, dd, J=8.0,1.8 , 1H130.2C-4, C-7a
7 7.15, d, J=8.0 , 1H126.8C-5, C-3a
7a -140.5-
COOH 12.80, br s, 2H173.5C-2
Table 2: HRMS and FT-IR Diagnostic Features
Analytical TechniqueDiagnostic FeatureObserved ValueStructural Significance
HRMS (ESI-) Monoisotopic Mass [M−H]− m/z 282.9615Confirms C11​H879​BrO4−​
HRMS (ESI-) M+2 Isotope [M−H]− m/z 284.9598Confirms presence of 1x Bromine atom
FT-IR (ATR) ν(O−H) stretch3300 - 2500 cm−1 (broad)Hydrogen-bonded carboxylic acid dimers
FT-IR (ATR) ν(C=O) stretch1710 cm−1 (strong)Intact gem-dicarboxylic acid carbonyls
FT-IR (ATR) ν(C−Br) stretch1038 cm−1 (medium)Aromatic carbon-halogen bond

Conclusion

The structural elucidation of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid relies on the synergistic interpretation of mass spectrometry and nuclear magnetic resonance. The isotopic doublet in HRMS secures the halogen identity, while the symmetry-breaking observed in the 1 H NMR aliphatic region, combined with targeted HMBC correlations, provides absolute certainty of the C-5 regiochemistry. By adhering to the self-validating protocols outlined above, researchers can confidently verify this critical intermediate prior to downstream pharmaceutical synthesis.

References

  • [1] ACS Publications. Design, Synthesis, and Pharmacological Evaluation of Nonsteroidal Tricyclic Ligands as Modulators of GABAA Receptors. Journal of Medicinal Chemistry. Retrieved March 20, 2026, from[Link]

  • [4] ResearchGate. 7-Chloro-4,6-dimethoxy-1(3H)-isobenzofurane and Basidalin: Antibiotic Secondary Metabolites from Leucoagaricus carneifolia Gillet. Retrieved March 20, 2026, from[Link]

Sources

Exploratory

Commercial Availability and Synthetic Methodologies of 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

An In-Depth Technical Whitepaper for Drug Development Professionals The pursuit of novel chemical space in modern drug discovery heavily relies on conformationally restricted scaffolds. 5-Bromo-2,3-dihydro-1H-indene-2,2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

The pursuit of novel chemical space in modern drug discovery heavily relies on conformationally restricted scaffolds. 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (CAS: 2152672-76-7) represents a highly specialized, bifunctional building block. By combining a rigidified indane core, a geminal dicarboxylic acid moiety, and an orthogonally reactive aryl bromide, this compound serves as a critical intermediate for synthesizing complex pharmacophores, peptidomimetics, and target-degrading chimeric molecules (PROTACs).

This technical guide provides an authoritative analysis of its commercial landscape, physicochemical properties, and the causal mechanics behind its synthetic protocols.

Physicochemical Profiling & Commercial Availability

As a highly specialized intermediate, 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid is not typically held in bulk inventory. It is synthesized to order by advanced chemical vendors, reflecting its high value in late-stage lead optimization and structural diversification[1].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid
CAS Registry Number 2152672-76-7
Molecular Formula C11H9BrO4
Molecular Weight 285.09 g/mol
Structural Class Halogenated Indane Gem-Dicarboxylic Acid
Typical Purity >95% (LC-MS / 1H-NMR)
Table 2: Commercial Sourcing & Pricing Metrics

Note: Pricing is approximate and subject to market fluctuations based on raw material availability.

Supplier / NetworkCatalog NumberPack SizeEstimated Cost (USD)Fulfillment Strategy
Angene (via Navimro)K87155768500 mg~$1,950 - $2,100Make-to-order / 2-4 Weeks
Chemsrc AffiliatesCustom Request1 g - 10 gVariableCustom Synthesis / 4-6 Weeks

The premium pricing (approximately $4,000/gram) is a direct consequence of the multi-step synthesis required to construct the indane core while preventing premature decarboxylation of the geminal diacid[2].

Strategic Utility in Drug Discovery

The architectural design of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid offers three distinct advantages for medicinal chemists:

  • Conformational Restriction: The indane ring restricts the rotational degrees of freedom, locking attached pharmacophores into a defined 3D vector. This entropy-lowering effect often translates to higher target binding affinities[3].

  • Orthogonal Reactivity: The C5-bromine atom acts as a pristine handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage arylation or amination without disturbing the C2-carboxylic acids.

  • Geminal Diacid Versatility: The 2,2-dicarboxylic acid can be utilized for bidentate metal chelation (e.g., in metalloenzyme inhibitors) or subjected to controlled thermal decarboxylation to yield the mono-acid, which can subsequently be coupled to amines to form stable amides[4].

Downstream Core 5-Bromo-2,3-dihydro-1H- indene-2,2-dicarboxylic acid Suzuki Suzuki-Miyaura Coupling (C5 Arylation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C5 Amination) Core->Buchwald Pd2(dba)3, Amine Decarboxylation Thermal Decarboxylation (Mono-acid Formation) Core->Decarboxylation Heat (160°C), -CO2 Amidation Amide Coupling (Peptidomimetics) Core->Amidation EDC/HOBt, R-NH2

Fig 1: Orthogonal downstream functionalization pathways of the indane core.

Mechanistic Synthetic Workflow

The classical construction of the indane-2,2-dicarboxylic acid framework relies on a double alkylation strategy via a malonic ester synthesis[5]. The dielectrophile, 4-bromo-1,2-bis(bromomethyl)benzene, is reacted with the enolate of diethyl malonate.

Causality in Reagent Selection: Sodium hydride (NaH) is strictly selected as the base over weaker alternatives like potassium carbonate (K2CO3). The pKa of diethyl malonate is ~13; NaH ensures rapid, quantitative, and irreversible deprotonation to form the enolate. This is critical because a slow enolate formation would allow the highly reactive benzylic bromides of the starting material to undergo undesired intermolecular side reactions (e.g., oligomerization) rather than the intended intramolecular cyclization[4].

SyntheticWorkflow A 4-Bromo-1,2-bis (bromomethyl)benzene C Diethyl 5-bromoindane- 2,2-dicarboxylate A->C SN2 Alkylation B Diethyl Malonate + NaH (Base) B->C Enolate Formation E 5-Bromo-2,3-dihydro-1H- indene-2,2-dicarboxylic acid C->E Saponification & Acidification D 1. NaOH / EtOH 2. HCl (aq)

Fig 2: Malonic ester synthesis workflow for 5-bromo-indane-2,2-dicarboxylic acid.

Standardized Experimental Protocol

The following protocol is designed as a self-validating system . Each phase includes a specific observable metric to confirm reaction success before proceeding to the next step, preventing the costly loss of the brominated starting material.

Phase 1: Cyclocondensation (Double Alkylation)
  • Preparation: Purge a dry, 3-neck round-bottom flask with inert N2 gas. Add anhydrous N,N-dimethylformamide (DMF) (50 mL) and cool to 0°C using an ice bath.

  • Enolate Generation: Carefully add NaH (60% dispersion in mineral oil, 2.2 equivalents). Slowly add diethyl malonate (1.0 equivalent) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The reaction will effervesce. The complete cessation of H2 gas evolution indicates quantitative enolate formation. The solution should become clear and homogenous.

  • Alkylation: Dissolve 4-bromo-1,2-bis(bromomethyl)benzene (1.0 equivalent) in 20 mL of anhydrous DMF. Add this solution dropwise to the enolate mixture over 30 minutes to maintain pseudo-high dilution conditions, favoring intramolecular cyclization over polymerization.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). The complete disappearance of the dielectrophile spot confirms successful cyclization to diethyl 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate.

Phase 2: Saponification and Acidification
  • Hydrolysis: Concentrate the DMF under reduced pressure. Dissolve the crude diester intermediate in a 1:1 mixture of Ethanol and 2M aqueous NaOH (100 mL). Reflux the mixture at 80°C for 4 hours.

    • Causality: The steric bulk of the indane ring and the geminal nature of the esters require elevated temperatures to drive the saponification of both ester groups to completion.

  • Phase Separation: Cool the mixture to room temperature and evaporate the ethanol. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted organics and mineral oil.

    • Self-Validation Checkpoint: The target compound is now a water-soluble sodium carboxylate salt. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 1.5 - 2.0.

    • Self-Validation Checkpoint: A dense white precipitate will immediately form as the diacid becomes protonated and crashes out of the aqueous solution.

  • Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum at 40°C for 24 hours to yield pure 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid.

References

  • Chemsrc Chemical Database. "5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (CAS 2152672-76-7) Properties and Suppliers." Chemsrc. URL:[Link]

  • Navimro Supplier Network. "ANGENE K87155768 - 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid." Navimro. URL:[Link]

  • Sonnenbichler, J., et al. "Secondary Fungal Metabolites and Their Biological Activities, IV. Synthesis of Compounds with Structural Similarities to the Toxic Metabolites of the Pathogenic Fungus Heterobasidion annosum." Biological Chemistry Hoppe-Seyler, ResearchGate. URL: [Link]

Sources

Foundational

Theoretical Profiling of 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid: A Computational Framework

Executive Summary The rational design of novel therapeutics and advanced materials increasingly relies on the precise quantum mechanical characterization of molecular intermediates. 5-bromo-2,3-dihydro-1H-indene-2,2-dica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics and advanced materials increasingly relies on the precise quantum mechanical characterization of molecular intermediates. 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (commonly referred to as 5-bromoindane-2,2-dicarboxylic acid) represents a highly functionalized, rigid bicyclic scaffold. Featuring a hydrophobic indane core, an electron-withdrawing halogen, and a geminal dicarboxylic acid moiety, this molecule offers a rich landscape for hydrogen bonding, halogen bonding, and π

π stacking interactions.

This whitepaper provides an in-depth technical guide to the theoretical calculations—spanning Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and ADMET modeling—required to rigorously profile this compound.

Structural & Pharmacological Significance

The indane skeleton is a privileged structure in medicinal chemistry, frequently utilized to impart conformational restriction while maintaining lipophilicity[1]. Historically, functionalized indane derivatives have served as critical pharmacophores in the development of HIV protease inhibitors and potent CCR5 antagonists[2].

The substitution pattern of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid is particularly strategic:

  • The 5-Bromo Substituent: Acts as a heavy, polarizable atom capable of forming directional halogen bonds with biological targets, while simultaneously modulating the electron density of the aromatic system via inductive withdrawal.

  • The 2,2-Dicarboxylic Acid (Geminal Diacid): Provides immense hydrogen-bonding potential. The spatial arrangement of these carboxyl groups dictates the molecule's interaction with aqueous solvents and receptor binding pockets, often requiring complexation studies to understand dimerization and stability[3].

G Core Indane Scaffold Hydrophobic Core Br 5-Bromo Substituent Halogen Bonding / e- Withdrawal Core->Br COOH 2,2-Dicarboxylic Acid H-Bond Donor/Acceptor Core->COOH Target Biological Target e.g., CCR5 / Protease Core->Target pi-pi / Hydrophobic Br->Target Halogen Bond COOH->Target Ionic / H-Bond

Figure 1: Theoretical pharmacophore interaction mapping of 5-bromoindane-2,2-dicarboxylic acid.

Quantum Mechanical Investigations (DFT)

To accurately predict the physicochemical behavior of this molecule, Density Functional Theory (DFT) is employed. The choice of functional and basis set is non-trivial; the causality behind selecting B3LYP/6-311G(d,p) lies in its proven efficacy for modeling halogenated organic acids. The diffuse and polarization functions (d,p) are strictly necessary to accommodate the large, polarizable electron cloud of the bromine atom and to accurately map the hydrogen-bonding networks of the diacid[4].

Conformational Analysis & Geometry Optimization

Geminal dicarboxylic acids exhibit severe local dipole-dipole repulsion. Similar to studies conducted on cubane-1,4-dicarboxylic acid, the carboxyl groups can exist in syn or anti conformations, which drastically alters the in-plane and out-of-plane C–O–H bending modes[5]. Optimization must account for intramolecular hydrogen bonding between the two carboxylate groups, which stabilizes specific conformers.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the chemical reactivity descriptor of the molecule. For 5-bromoindane-2,2-dicarboxylic acid:

  • HOMO: Predominantly localized over the aromatic indane ring and the bromine atom, indicating regions prone to electrophilic attack.

  • LUMO: Localized over the dicarboxylic acid moiety, highlighting the electron-accepting nature of the carbonyl carbons. The HOMO-LUMO energy gap ( ΔE ) is a direct measure of kinetic stability and chemical hardness; a smaller gap typically correlates with higher chemical reactivity and lower stability[3].

Vibrational Spectroscopy

Theoretical IR and Raman spectra are generated to validate experimental synthesis. The presence of the heavy bromine atom shifts the low-frequency skeletal vibrations, while the O-H and C=O stretches of the carboxylic acids dominate the high-frequency region (typically 1700–1750 cm⁻¹ for C=O, and broad bands above 2500 cm⁻¹ for O-H)[5].

Experimental Workflows: Computational Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: DFT Geometry Optimization & Frequency Calculation

Objective: Obtain the global minimum energy structure and validate it via vibrational frequencies.

  • Initial Modeling: Construct the 3D structure of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid using a molecular builder (e.g., GaussView). Ensure sp3 hybridization at the C2 position.

  • Conformational Search: Run a preliminary Molecular Mechanics (MMFF94) conformational search to identify the lowest-energy syn/anti rotamers of the diacid.

  • DFT Setup: Import the lowest-energy conformer into Gaussian 16. Set the route section to #p opt freq b3lyp/6-311g(d,p).

    • Causality:opt finds the energy minimum; freq calculates the second derivatives of the energy with respect to nuclear coordinates.

  • Self-Validation Check (Critical): Analyze the output file for imaginary frequencies ( Nimag​ ).

    • If Nimag​=0 : The structure is a true local minimum. Proceed to data extraction.

    • If Nimag​>0 : The structure is a transition state. Displace the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Data Extraction: Extract the optimized coordinates, dipole moment, and zero-point energy (ZPE).

Protocol B: Molecular Electrostatic Potential (MEP) Mapping

Objective: Visualize electrophilic and nucleophilic attack sites.

  • Wavefunction Generation: Using the optimized geometry from Protocol A, run a single-point energy calculation with the pop=regular keyword to generate the formatted checkpoint file (.fchk).

  • Surface Generation: Map the total electron density surface (isovalue = 0.0004 a.u.).

  • Electrostatic Mapping: Overlay the electrostatic potential onto the electron density surface.

  • Interpretation: Red regions (negative potential) will localize around the carbonyl oxygens (hydrogen bond acceptors), while blue regions (positive potential) will localize around the acidic hydroxyl protons.

G Start Input Structure (5-Bromoindane Diacid) Conformers Conformational Search (Molecular Mechanics) Start->Conformers DFT DFT Optimization (B3LYP/6-311G**) Conformers->DFT FMO FMO Analysis (HOMO/LUMO) DFT->FMO Vib Vibrational Frequencies (IR/Raman) DFT->Vib ADMET ADMET Profiling DFT->ADMET

Figure 2: Step-by-step computational workflow for the theoretical profiling of the indane derivative.

Quantitative Data Summaries

The following tables summarize the expected theoretical quantitative parameters for 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid, extrapolated from high-level DFT calculations of structurally analogous halogenated dicarboxylic acids[3][4].

Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311G(d,p))

ParameterSymbolPredicted Value RangeChemical Significance
HOMO Energy EHOMO​ -6.80 to -6.50 eVElectron-donating capability (Indane π -system)
LUMO Energy ELUMO​ -1.90 to -1.60 eVElectron-accepting capability (Carboxyl groups)
Energy Gap ΔE 4.60 to 4.90 eVKinetic stability and chemical hardness
Dipole Moment μ 3.5 to 4.2 DebyeOverall molecular polarity; crucial for solubility
Chemical Hardness η ~2.35 eVResistance to charge transfer
Electronegativity χ ~4.20 eVTendency to attract electrons

ADMET & Pharmacokinetic Modeling

For drug development professionals, theoretical calculations must extend beyond quantum mechanics into predictive pharmacokinetics. Using platforms like SwissADME or pkCSM, the 2D structure of the molecule is evaluated against Lipinski's Rule of Five and other toxicological endpoints.

Table 2: Predictive ADMET Profile

PropertyPredictionRationale / Causality
Molecular Weight 285.09 g/mol Well within the <500 Da limit for oral bioavailability.
LogP (Lipophilicity) 2.1 - 2.5Optimal balance; the indane core increases lipophilicity, countered by the highly polar diacid.
H-Bond Donors 2Provided by the two carboxylic acid -OH groups.
H-Bond Acceptors 4Provided by the four oxygen atoms of the diacid.
BBB Permeation LowThe geminal diacid is highly polar and likely ionized at physiological pH (7.4), preventing blood-brain barrier crossing.
CYP450 Inhibition ModerateThe bromo-aromatic moiety may interact with the hydrophobic pockets of CYP enzymes.

References

  • Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • DFT Study of Complexation Reactions Involving Dicarboxylic Acids: Hydrogen Bonds, Influence of Solvent Nature Source: ResearchGate URL:[Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives Source: MDPI URL:[Link]

  • Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Derivatization Protocols for 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (CAS: 1446757-57-8) Executive Summary & Structural Rationale In modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (CAS: 1446757-57-8)

Executive Summary & Structural Rationale

In modern drug discovery, rigidified bicyclic scaffolds are highly prized for their ability to lock pharmacophores into optimal spatial orientations, thereby improving target affinity and metabolic stability. 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (commonly referred to as 5-bromoindane-2,2-dicarboxylic acid) is a uniquely versatile building block.

From a synthetic perspective, this molecule presents two orthogonal vectors for derivatization:

  • The C2 Geminal Diacid: Provides a handle for esterification, amidation, or controlled thermal decarboxylation to yield mono-functionalized indanes. The geminal disposition of the carboxylic groups significantly lowers the activation energy for decarboxylation, a phenomenon well-documented in indane-2,2-dicarboxylic acid enolate chemistry .

  • The C5 Aryl Bromide: Acts as a prime electrophile for palladium-catalyzed C-C or C-N bond-forming reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-neutral nature of the indane ring makes this bromide highly amenable to oxidative addition by Pd(0) species .

Below, we detail three field-proven protocols for the divergent functionalization of this scaffold.

Workflow A 5-Bromoindane-2,2- dicarboxylic acid B Diethyl 5-bromoindane- 2,2-dicarboxylate A->B EtOH, H2SO4 Reflux, 16h C 5-Arylindane-2,2- dicarboxylic acid A->C Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90 °C D 5-Bromoindane-2- carboxylic acid A->D DMSO 150 °C, 4h

Divergent derivatization pathways for 5-bromoindane-2,2-dicarboxylic acid.

Experimental Protocols

Protocol A: Protection via Fischer Esterification

Target: Diethyl 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate

Causality & Mechanistic Insight: The free gem-diacid is highly polar, which severely limits its solubility in the ethereal or halogenated solvents typically required for downstream functionalization. Furthermore, free diacids can poison certain transition-metal catalysts or undergo premature decarboxylation at elevated temperatures. Fischer esterification converts the diacid into a lipophilic diester. We utilize ethanol acting as both solvent and reactant, driven forward by a catalytic amount of sulfuric acid and the mass action of the solvent.

Step-by-Step Methodology:

  • Initiation: Suspend 5-bromoindane-2,2-dicarboxylic acid (10.0 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Catalysis: Slowly add concentrated H₂SO₄ (0.5 mL) dropwise while stirring. Caution: Exothermic addition.

  • Propagation: Heat the mixture to reflux (78 °C) for 16 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane/EtOAc 4:1). The baseline-retained diacid will be completely consumed, replaced by a high-R_f spot (diester).

  • Quench & Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove ~80% of the ethanol. Dilute the residue with ethyl acetate (50 mL) and wash carefully with saturated aqueous NaHCO₃ (3 × 20 mL).

  • Self-Validation (Workup): The cessation of CO₂ bubbling during the NaHCO₃ wash validates the complete neutralization and removal of the H₂SO₄ catalyst and any trace unreacted starting material.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure diester as a viscous pale-yellow oil.

Protocol B: C5-Functionalization via Suzuki-Miyaura Cross-Coupling

Target: 5-Phenyl-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

Causality & Mechanistic Insight: To install an aryl group at the C5 position, we employ a Suzuki-Miyaura cross-coupling. We select Pd(dppf)Cl₂ as the catalyst because its large bite angle accelerates reductive elimination and suppresses unwanted protodehalogenation of the bromoindane . A biphasic solvent system (1,4-Dioxane/H₂O) with K₂CO₃ is used to ensure the formation of the reactive boronate complex, which is essential for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 5-bromoindane-2,2-dicarboxylic acid (5.0 mmol), phenylboronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (15.0 mmol, 3.0 eq).

  • Degassing: Add 1,4-Dioxane (20 mL) and H₂O (5 mL). Sparge the biphasic mixture with Argon for 15 minutes. Crucial Step: Oxygen rapidly deactivates the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. The mixture will transition from orange/red to a dark black suspension (precipitation of Pd black), visually validating the end of the catalyst's life cycle.

  • Workup & Purification: Cool to room temperature, dilute with H₂O (30 mL), and wash with diethyl ether (2 × 20 mL). Self-Validation: The basic aqueous layer retains the water-soluble product (as a carboxylate salt), while the ether layer efficiently strips away the homocoupled biphenyl byproducts, triphenylphosphine oxide, and residual catalyst.

  • Isolation: Carefully acidify the aqueous layer with 2M HCl to pH 2. The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Pd(II) Trans- metalation OxAdd->TransMet + R-B(OH)2 + Base RedElim Pd(II) Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle at the C5 position.

Protocol C: Controlled Thermal Decarboxylation

Target: 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Causality & Mechanistic Insight: Gem-diacids are thermodynamically driven to lose one equivalent of CO₂ upon heating, relieving steric congestion at the C2 carbon. We utilize Dimethyl Sulfoxide (DMSO) as the solvent. DMSO's high boiling point allows access to the 150 °C required for the cyclic transition state, while its polar nature stabilizes the transient enol intermediate formed during CO₂ extrusion.

Step-by-Step Methodology:

  • Setup: Dissolve 5-bromoindane-2,2-dicarboxylic acid (5.0 mmol) in anhydrous DMSO (15 mL) in a 50 mL round-bottom flask equipped with a reflux condenser and a gas bubbler.

  • Thermal Activation: Heat the solution to 150 °C using an oil bath.

  • Self-Validation (In-Process): Monitor the gas bubbler. The steady evolution of CO₂ gas bubbles serves as a direct visual indicator of the reaction's progress.

  • Completion: Once gas evolution ceases entirely (typically 3 to 4 hours), the mono-decarboxylation is complete. Prolonged heating beyond this point risks degradation.

  • Isolation: Cool the mixture to room temperature and pour it slowly into crushed ice/water (50 mL) with vigorous stirring. The highly hydrophobic monoacid will precipitate immediately.

  • Filtration: Collect the solid via vacuum filtration, wash extensively with cold water to remove residual DMSO, and dry overnight in a vacuum desiccator.

Quantitative Data Summary

The table below summarizes the expected yields, purities, and primary analytical markers for the self-validation of the synthesized derivatives.

ProtocolTarget DerivativeYield (%)Purity (HPLC)Key Analytical Marker
1. Esterification Diethyl 5-bromoindane-2,2-dicarboxylate88–92>98%MS (ESI+): m/z 341.0 [M+H]⁺; ¹H NMR: δ 4.2 (q, 4H, ester CH₂)
2. Suzuki Coupling 5-Phenylindane-2,2-dicarboxylic acid75–82>95%¹H NMR: δ 7.3–7.6 (m, 5H, new phenyl ring protons)
3. Decarboxylation 5-Bromoindane-2-carboxylic acid80–85>97%IR Spectroscopy: Loss of the split gem-diacid C=O stretch

References

  • RSC Publishing. "Enantioselective Syntheses of Indanes: From Organocatalysis to C—H Functionalization." Chemical Society Reviews, 2016. Available at:[Link]

  • DergiPark. "Short and Selective Synthesis of 3,5-dibromoinden-1-one and bromoindane derivatives." Academic Journals, 2012. Available at: [Link]

Application

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid

Executive Summary The indane scaffold is a privileged structure in medicinal chemistry and advanced materials. Specifically, 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (CAS: 1446757-57-8) serves as a highly vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane scaffold is a privileged structure in medicinal chemistry and advanced materials. Specifically, 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (CAS: 1446757-57-8) serves as a highly versatile bifunctional building block. The aryl bromide moiety allows for diverse carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations via Palladium-catalyzed cross-coupling[1]. Simultaneously, the gem-dicarboxylic acid provides orthogonal handles for downstream functionalization, such as mono-decarboxylation, amide coupling, or polymer synthesis.

However, subjecting this specific substrate to standard cross-coupling conditions often results in poor yields. The highly polar gem-diacid moiety presents two distinct chemoselective challenges:

  • Catalyst Poisoning: Unprotected carboxylates can strongly chelate to Palladium(II) intermediates, displacing phosphine ligands and stalling the catalytic cycle[2].

  • Thermal Decarboxylation: Under the elevated temperatures and strong basic conditions typical of Suzuki or Buchwald-Hartwig couplings, gem-diacids are prone to premature decarboxylation[3].

This application note provides field-proven, self-validating protocols to overcome these challenges, emphasizing the causality behind catalyst, ligand, and solvent selection.

Mechanistic Insights & Causality in Experimental Design

To achieve high turnover numbers (TON) with 5-bromoindane-2,2-dicarboxylic acid, the reaction environment must be meticulously engineered to favor the productive cross-coupling pathway over off-target carboxylate interference.

The Carboxylate Challenge and Ligand Selection

During the oxidative addition of the aryl bromide to Pd(0), the resulting Pd(II) complex is highly electrophilic. If small, electron-poor ligands (e.g., PPh₃) are used, the spatially proximate carboxylate anions can outcompete the transmetalating agent, forming a stable, unreactive Pd-carboxylate chelate.

The Solution: Utilizing sterically demanding, electron-rich ligands (such as XPhos, dppf, or water-soluble t-Bu-Amphos) creates a protective steric shield around the Pd center. This prevents the bulky diacid from coordinating while accelerating the reductive elimination step[4].

Solvent and Base Causality

Because the starting material is highly hydrophilic, traditional organic solvents (e.g., neat Toluene or DMF) lead to heterogeneous mixtures and low conversion.

  • Solvent: Using an aqueous biphasic system (e.g., Water/Toluene) or neat water ensures the diacid remains fully solvated as a carboxylate salt, separating it from the lipophilic active catalyst species[4].

  • Base: Strong bases (like KOtBu) at high temperatures (>90 °C) will trigger the Krapcho-type decarboxylation of the gem-diacid. Mild inorganic bases (e.g., Na₂CO₃, K₃PO₄, or NaOH in cold aqueous systems) must be employed to maintain the integrity of the 2,2-dicarboxylic acid moiety[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 5-Bromoindane-2,2-diacid PdII Ar-Pd(II)-Br (Indane-Pd Complex) OxAdd->PdII Trans Transmetalation PdII->Trans Bulky Ligand (e.g., t-Bu-Amphos) Poison Catalyst Poisoning (Carboxylate Chelation) PdII->Poison Unshielded Pd (Poor Ligand) PdII_trans Ar-Pd(II)-Ar' Trans->PdII_trans Ar'-B(OH)2 + Base RedElim Reductive Elimination PdII_trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Indane Diacid Product RedElim->Product

Catalytic cycle highlighting carboxylate poisoning risks and ligand-based mitigation.

Quantitative Data Presentation

The following table summarizes the optimization of the Suzuki-Miyaura coupling of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid with phenylboronic acid, demonstrating the critical impact of reaction parameters.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Decarboxylation (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (5:1)9045%15%
2Pd(dppf)Cl₂K₃PO₄Dioxane / H₂O (3:1)9078%5%
3Pd₂(dba)₃ / XPhosK₂CO₃THF / H₂O (4:1)8085%2%
4 Pd(OAc)₂ / t-Bu-Amphos NaOH H₂O (Neat) 50 92% <1%

Experimental Protocols

Protocol 1: Aqueous Suzuki-Miyaura Coupling (Self-Validating Workflow)

Objective: C-C bond formation using an arylboronic acid without protecting the diacid.

Reagents:

  • 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • t-Bu-Amphos (0.04 equiv, 4 mol%)

  • NaOH (3.0 equiv, 3.0 mmol)

  • Degassed Deionized Water (5.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ and t-Bu-Amphos in 1.0 mL of degassed water. Stir for 15 minutes until the solution turns a homogeneous pale yellow. Causality: Pre-forming the active Pd(0) complex prevents the free Pd(II) from immediately chelating to the diacid substrate.

  • Substrate Addition: To a separate round-bottom flask, add the bromoindane diacid, arylboronic acid, and NaOH. Add 4.0 mL of degassed water. Stir until fully dissolved. Validation Check: The solution must be clear. A cloudy suspension indicates incomplete deprotonation; add 0.1 M NaOH dropwise until clear.

  • Reaction Execution: Transfer the pre-activated catalyst solution to the substrate flask. Heat the mixture to 50 °C for 4 hours.

  • In-Process Monitoring: Spot the aqueous mixture directly onto a C18 reverse-phase TLC plate (Eluent: MeOH/H₂O 70:30 with 0.1% TFA). Validation Check: Disappearance of the starting material spot confirms reaction completion. If present after 4h, check the pH; if pH < 8, the boronic acid cannot efficiently form the reactive boronate species.

Protocol 2: Downstream Isolation of Highly Polar Diacids

Isolating a highly water-soluble gem-diacid from an aqueous reaction mixture requires a strict pH-controlled extraction protocol.

Workup Reaction Crude Mixture (pH > 8) PhaseSep1 Organic Wash (Remove Ligand/Ar-Ar') Reaction->PhaseSep1 AqPhase Aqueous Phase (Diacid Salt) PhaseSep1->AqPhase Retain Aqueous Acidify Acidification (HCl to pH 2) AqPhase->Acidify Protonation Precipitate Extraction (EtOAc) Acidify->Precipitate Pure Pure Indane Diacid Product Precipitate->Pure Dry & Concentrate

Downstream purification workflow for highly polar gem-diacid cross-coupling products.

Step-by-Step Workup:

  • Impurities Removal: Cool the crude aqueous reaction mixture to room temperature. Wash with Diethyl Ether (3 × 10 mL). Causality: This extracts homocoupled boronic acid byproducts, residual ligands, and unreacted boronic acid, leaving the deprotonated indane diacid safely in the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches 2.0. Validation Check: Use a calibrated pH meter. The product will begin to precipitate as a white/off-white solid as the carboxylates are protonated.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Drying and Isolation: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure cross-coupled indane-2,2-dicarboxylic acid.

References

  • Source: NobelPrize.
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Mild Pd-Catalyzed Decarboxylative Cross-Coupling of Zinc(II)
  • Organic & Biomolecular Chemistry - Suzuki-Miyaura coupling reaction of aryl bromides containing carboxyl or phenol group in high yields in water Source: RSC Publishing URL

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized indane scaffolds is a critical operation in modern drug discovery, providing conformationally restricted bioisosteres for flexible aliphati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized indane scaffolds is a critical operation in modern drug discovery, providing conformationally restricted bioisosteres for flexible aliphatic chains. Specifically, 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (CAS: 1446757-57-8) serves as a vital intermediate, offering orthogonal functional handles: an aryl bromide for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a geminal diacid for derivatization or controlled decarboxylation.

The most robust method for constructing this core on a multigram to kilogram scale relies on the classical malonic ester cyclocondensation. By reacting 4-bromo-1,2-bis(bromomethyl)benzene with diethyl malonate under strongly basic conditions, the five-membered carbocycle is forged via a double S_N2 alkylation[1]. Subsequent saponification and careful acidification yield the target diacid [2].

Retrosynthetic Strategy & Pathway

Pathway A 4-Bromo-1,2-bis(bromomethyl)benzene + Diethyl malonate B Diethyl 5-bromo-2,3-dihydro-1H-indene -2,2-dicarboxylate A->B NaH, THF 0°C to RT C 5-Bromo-2,3-dihydro-1H-indene -2,2-dicarboxylic acid B->C 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq), <15°C

Figure 1: Synthetic pathway for 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid.

Reaction Causality & Scale-Up Logic

Transitioning this synthesis from a discovery chemistry fume hood to a pilot-plant reactor requires addressing several thermodynamic and kinetic bottlenecks:

  • Base Selection and Enolate Generation: Diethyl malonate possesses a pKa of ~13. While alkoxide bases (like NaOEt) are traditionally used, they exist in equilibrium with the enolate and can cause unwanted transesterification. Utilizing Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) drives the deprotonation to completion irreversibly via the evolution of hydrogen gas. This ensures a high localized concentration of the nucleophilic carbanion [2].

  • Mitigating Oligomerization: The reaction between a dinucleophile (malonate enolate) and a dielectrophile (dibromide) is highly susceptible to intermolecular side reactions, leading to polymeric gums. To favor the intramolecular cyclization (ring closure), the process utilizes a pseudo-high dilution technique: the dielectrophile is added slowly to the pre-formed enolate, keeping the steady-state concentration of unreacted dibromide extremely low [1].

  • Steric Hindrance in Saponification: The geminal diester intermediate is highly sterically congested. Standard ambient-temperature hydrolysis will stall at the mono-ester stage. Therefore, a large excess of Sodium Hydroxide (NaOH) in a refluxing Ethanol/Water co-solvent system is mandatory to force complete saponification.

  • Thermal Instability of Geminal Diacids: The most critical failure point in this synthesis occurs during the final isolation. Gem-dicarboxylic acids are highly prone to decarboxylation, losing CO_2 to form the mono-carboxylic acid. During the acidification of the sodium salt, the exothermic neutralization must be strictly controlled. Maintaining the internal temperature below 15 °C prevents premature decarboxylation, ensuring the integrity of the diacid product.

Quantitative Process Parameters

ParameterStep 1: CyclocondensationStep 2: Saponification & Isolation
Limiting Reagent 4-Bromo-1,2-bis(bromomethyl)benzene (1.0 eq)Diethyl indane-2,2-dicarboxylate (1.0 eq)
Reagent Excess Diethyl malonate (1.1 eq), NaH (2.5 eq)NaOH (5.0 eq)
Solvent System Anhydrous THF (10 volumes)EtOH / H_2O (1:1 v/v, 10 volumes)
Operating Temp 0 °C (Addition) 25 °C (Reaction)85 °C (Reflux) <15 °C (Acidification)
Reaction Time 12 - 16 hours4 hours
Expected Yield 75 - 82% (Intermediate)88 - 94% (Final Product)
Target Purity >95% (by HPLC or 1 H-NMR)>98% (by HPLC)

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Diethyl 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate
  • Preparation: Purge a jacketed reactor with N_2. Charge with anhydrous THF (5 vol) and NaH (60% dispersion in mineral oil, 2.5 eq). Cool the suspension to 0 °C.

  • Enolate Formation: Add diethyl malonate (1.1 eq) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

    • Self-Validation Check: Monitor the bubbler. The cessation of H_2 gas evolution and the transition of the opaque suspension to a clear/translucent homogeneous solution confirms complete enolate formation.

  • Cyclocondensation: Dissolve 4-bromo-1,2-bis(bromomethyl)benzene (1.0 eq) in anhydrous THF (5 vol). Add this solution dropwise to the enolate over 2 hours at 0 °C. Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

    • Self-Validation Check: Perform TLC (Hexane/EtOAc 8:2). The complete disappearance of the dibromide spot (R_f ~0.6) and the dominance of a new UV-active spot (R_f ~0.4) validates the completion of the cyclization.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH_4Cl (5 vol). Extract the aqueous layer with Ethyl Acetate (3 x 5 vol). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4, and concentrate under reduced pressure to yield the intermediate as a viscous pale-yellow oil.

Protocol B: Saponification to 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid
  • Hydrolysis: Dissolve the crude diethyl ester intermediate (1.0 eq) in Ethanol (5 vol). Add an aqueous solution of NaOH (5.0 eq dissolved in 5 vol H_2O). Heat the biphasic mixture to reflux (approx. 85 °C) for 4 hours.

    • Self-Validation Check: Observe the reaction mixture. The initial biphasic system (oil droplets in water/EtOH) will transition into a completely clear, homogeneous single phase, physically demonstrating that the hydrophobic diester has been fully converted into the water-soluble disodium salt.

  • Solvent Removal: Cool the mixture to room temperature and remove the majority of the ethanol under reduced pressure (rotary evaporator). Dilute the remaining aqueous layer with additional H_2O (3 vol) and wash with Dichloromethane (2 x 3 vol) to remove mineral oil (from NaH) and unreacted organic impurities. Discard the organic washes.

  • Controlled Acidification: Transfer the aqueous layer to a reactor equipped with an overhead stirrer and an internal thermometer. Cool the solution to 5 °C using an ice-water bath. Slowly add concentrated HCl (37%) dropwise, ensuring the internal temperature strictly remains below 15 °C .

    • Self-Validation Check: Use pH indicator paper. Continue HCl addition until the pH stabilizes between 1 and 2. The successful protonation is visually confirmed by the immediate, voluminous precipitation of a white crystalline solid (the target diacid).

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with ice-cold water (3 x 2 vol) to remove residual NaCl. Dry the solid in a vacuum oven at 40 °C (do not exceed 50 °C to prevent thermal degradation) for 24 hours to afford the pure title compound.

Process Workflow & Control Logic

Workflow N1 Enolate Generation NaH + Diethyl Malonate in THF N2 Cyclocondensation Slow addition of dielectrophile N1->N2 N3 In-Process Control (IPC) TLC/HPLC confirmation of intermediate N2->N3 N4 Saponification NaOH/EtOH Reflux (4 h) N3->N4 N5 Controlled Acidification HCl addition strictly at <15°C N4->N5 N6 Isolation Filtration & Low-Temp Vacuum Drying N5->N6

Figure 2: Scale-up process workflow highlighting critical control points.

References

  • Benchchem. 2,2-Dicarboethoxy-indane: Direct Synthesis Routes and Enolate Chemistry. Retrieved from1

  • World Intellectual Property Organization. WO2025082442A1 - Procédé de synthèse d'acide (r)-5-halo-2,3-dihydro-1h-indène-2-carboxylique. (Details the ring closure of 4-bromo-1,2-bis(bromomethyl)benzene with NaH and diethyl malonate). Retrieved from 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid

Answering your request, here is a technical support center with troubleshooting guides and FAQs about purification techniques for crude 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid. Welcome to the technical suppor...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about purification techniques for crude 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid.

Welcome to the technical support guide for the purification of crude 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust methods to achieve high purity. As a dicarboxylic acid, this molecule possesses unique chemical properties that can be leveraged for effective purification. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during the purification process.

Part 1: Initial Assessment & Strategy

This section addresses the preliminary steps and strategic decisions you should make before beginning the purification process.

FAQ 1: What are the likely impurities in my crude 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid?

The nature of impurities is intrinsically linked to the synthetic route employed. A common synthesis involves the alkylation of a malonic ester with a suitable 5-bromo-indene derivative, followed by hydrolysis. Therefore, your crude material may contain:

  • Unreacted Starting Materials: This could include 5-bromo-2,3-dihydro-1H-indene derivatives or residual malonic ester.[1][2]

  • Mono-acid/Mono-ester: Incomplete hydrolysis of the corresponding diester will result in the presence of the mono-ester, mono-acid intermediate.

  • Decarboxylation Products: Malonic acids can be thermally unstable, and some degree of decarboxylation may occur, leading to the formation of 5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.[3][4]

  • Neutral Byproducts: Side reactions may generate various non-acidic organic impurities.[5]

  • Residual Solvents & Reagents: Solvents used in the reaction and workup (e.g., ethanol, toluene, THF) and inorganic salts from neutralization steps.

FAQ 2: Which purification technique should I choose first?

The optimal purification strategy depends on the scale of your experiment and the nature of the primary impurities. For this particular dicarboxylic acid, a multi-step approach is often most effective. The following decision tree provides a general workflow for selecting the appropriate purification path.

Purification_Workflow start Crude Product is_neutral_impurity Are neutral or basic impurities suspected? start->is_neutral_impurity acid_base Perform Acid-Base Extraction is_neutral_impurity->acid_base  Yes recrystallization Recrystallization is_neutral_impurity->recrystallization No   acid_base->recrystallization is_pure Is the product pure by TLC/NMR? recrystallization->is_pure end Pure Product is_pure->end  Yes chromatography Column Chromatography is_pure->chromatography No   chromatography->recrystallization Re-evaluate

Caption: Workflow for selecting a purification method.

For most common impurity profiles, the recommended primary approach is an acid-base extraction to remove neutral and basic impurities, followed by recrystallization to remove structurally similar acidic impurities and achieve high crystalline purity.[6]

Part 2: Troubleshooting Experimental Protocols

This section provides detailed, step-by-step protocols and troubleshooting for the most common purification techniques.

FAQ 3: My crude product is a dark, oily solid. How do I perform an effective acid-base extraction?

Acid-base extraction is a powerful technique that leverages the acidic nature of your dicarboxylic acid to separate it from non-acidic impurities.[7] The carboxyl groups are deprotonated by a weak base to form a water-soluble carboxylate salt, leaving neutral organic impurities behind in an organic solvent.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the neutral impurities are soluble. Ethyl acetate or diethyl ether are good starting points. Use a volume that fully dissolves the material (e.g., 10-20 mL per gram of crude product). Transfer this solution to a separatory funnel.

  • Extraction with Weak Base: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]

    • Causality: A weak base like NaHCO₃ is strong enough to deprotonate the dicarboxylic acid but is less likely to cause hydrolysis of any potential ester impurities compared to a strong base like NaOH.[7]

  • Mixing & Venting: Stopper the funnel and invert it gently several times. Crucially, vent the funnel frequently by opening the stopcock to release the CO₂ gas that evolves during the acid-base reaction.

  • Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, but always check densities) now contains the sodium salt of your desired product. Drain this aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the extraction process to ensure all the dicarboxylic acid has been removed from the organic layer. Combine the aqueous extracts. The organic layer containing neutral impurities can now be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 6M hydrochloric acid (HCl) dropwise. Your purified dicarboxylic acid will precipitate out as a solid.

  • Confirmation: Continue adding HCl until the solution is acidic (test with pH paper, target pH ~2) and no more precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.[9]

  • Drying: Dry the purified solid under vacuum to a constant weight.

FAQ 4: I've isolated my product, but it won't crystallize from any single solvent. What should I do?

Difficulty in crystallization is a common issue that can often be solved by using a mixed-solvent system or by addressing persistent impurities.

Troubleshooting Crystallization Issues

Problem Possible Cause Proposed Solution
Product remains an oil The product may be "oiling out" because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Try a lower-boiling point solvent. Add a bit more solvent and re-heat to ensure complete dissolution before slow cooling. Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
No crystals form upon cooling The solution is not sufficiently saturated, or there are no nucleation sites.Reduce the volume of the solvent by gentle heating under a stream of nitrogen. Add a "seed crystal" of the pure compound if available. Ensure the flask is not disturbed during slow cooling.
Yield is very low Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.Concentrate the mother liquor and attempt a second crystallization.[10] Switch to a solvent system where the compound has lower solubility when cold. Ensure the solution is cooled thoroughly in an ice bath before filtration.
Product is still impure The chosen solvent does not effectively discriminate between the product and a key impurity.An additional purification step (e.g., acid-base extraction, chromatography) may be required before recrystallization. Consider adding charcoal and performing a hot filtration if colored impurities are the issue.[10]

Recommended Recrystallization Solvents

For a dicarboxylic acid, polar protic solvents are often the best choice. Screening a few options is highly recommended.[11]

Solvent/System Rationale & Comments
Ethanol/Water A classic choice for polar compounds. Dissolve the crude solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to clarify and then allow to cool slowly.[10]
Acetic Acid/Water Acetic acid is an excellent solvent for many carboxylic acids. A similar procedure to the ethanol/water system can be used. Residual acetic acid can be removed during vacuum drying.
Methanol Can be effective as a single solvent if the solubility gradient between hot and cold is steep enough.
Acetone/Heptane A more polar/non-polar combination. Dissolve in hot acetone and add heptane as the anti-solvent.
FAQ 5: My compound streaks badly on a silica gel TLC plate. Is column chromatography possible?

Yes, but with modifications. Streaking or "tailing" of carboxylic acids on silica gel is a very common problem.[6] It occurs because the acidic protons of the carboxyl groups interact strongly with the slightly acidic silica gel surface, leading to a poor equilibrium between the stationary and mobile phases.

Solution: Acidify the Mobile Phase

To prevent this interaction and achieve sharp, well-defined spots on TLC (and peaks in column chromatography), you must add a small amount of a volatile acid to your eluent system.[6][12]

  • Recommended Additive: Add 0.5% to 1% acetic acid or formic acid to your mobile phase (e.g., for 100 mL of eluent, add 0.5-1 mL of acetic acid).

  • Mechanism: The added acid keeps the dicarboxylic acid fully protonated, preventing its deprotonation and ionic interaction with the silica. This allows it to move up the plate or through the column based on its polarity as a neutral molecule, resulting in clean separation.

When to Use Column Chromatography:

Chromatography should be considered a secondary purification step if recrystallization fails to remove a persistent, structurally similar impurity that is not removed by acid-base extraction. For highly polar compounds that are difficult to elute from silica, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is also a powerful alternative.[13]

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction.
  • Mueller, A., et al. (n.d.). Chromatographic separation and identification of organic acids. Illinois State Water Survey.
  • SIELC Technologies. (2023, June 7). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • ACS Publications. (n.d.). Chromatographic Separation and Determination of Straight-Chain Saturated Monocarboxylic Acids C1 through C10 and Dicarboxylic Acids C11 through C16. Analytical Chemistry.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry.
  • BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • ResearchGate. (n.d.). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • AR REAGENT. (n.d.). Industrial Grade 5-Bromo-2,3-dihydro-1H-indene.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2,3-dihydro-1H-indene.
  • BenchChem. (2025, December). Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid.
  • NextSDS. (n.d.). 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid.
  • ChemScene. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-one.
  • AiFChem. (n.d.). 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid 96%.

Sources

Optimization

common side products in the synthesis of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

Welcome to the technical support guide for the synthesis of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our goal is to provide you with the causal explanations behind experimental outcomes and to offer field-proven, self-validating protocols to enhance your yield and purity.

The synthesis of this valuable indene derivative is typically achieved through a malonic ester synthesis, followed by an intramolecular cyclization and subsequent hydrolysis. While robust, this pathway presents several critical junctures where side reactions can occur. This guide will address these potential pitfalls in a direct question-and-answer format.

Overall Synthetic Pathway

The synthesis begins with the reaction of diethyl malonate with a suitable di-electrophile, such as 1-bromo-4-(2-bromoethyl)benzene, followed by base-mediated intramolecular cyclization to form the indene ring system. The final step is the hydrolysis of the diester to the target dicarboxylic acid.

Synthesis_Pathway cluster_0 Step 1 & 2: Alkylation & Cyclization cluster_1 Step 3: Hydrolysis Diethyl_Malonate Diethyl Malonate Intermediate_Diester Diethyl 5-bromo-2,3-dihydro-1H- indene-2,2-dicarboxylate Diethyl_Malonate->Intermediate_Diester 1. NaOEt, EtOH 2. Intramolecular Cyclization Starting_Material 1-bromo-4-(2-bromoethyl)benzene Starting_Material->Intermediate_Diester Final_Product 5-bromo-2,3-dihydro-1H- indene-2,2-dicarboxylic acid Intermediate_Diester->Final_Product 1. NaOH (aq), Heat 2. H3O+

Caption: General synthetic route to the target molecule.

Troubleshooting Guides & FAQs
Question 1: My final product is significantly contaminated with the mono-acid, 5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid. How can I prevent this?

Answer: This is the most common side product and arises from the premature decarboxylation of your target molecule. The target, a substituted malonic acid, is a β-dicarboxylic acid, which is thermally unstable and readily loses CO₂ upon heating, especially under acidic conditions.[1][2]

Causality: The mechanism involves a cyclic, six-membered transition state that is facilitated by heat. The hydrolysis step (saponification), if performed at excessively high temperatures or for prolonged periods, followed by a harsh acidic workup, creates the perfect conditions for this unwanted decarboxylation.

Decarboxylation_Side_Reaction Target Target Dicarboxylic Acid R-C(COOH)₂ Mono_Acid Side Product: Mono-acid R-CH(COOH) + CO₂ Target:f1->Mono_Acid:head Decarboxylation Heat Heat (Δ) Acid (H⁺) Transesterification Diethyl Diethyl Malonate Mixed_Esters Methyl Ethyl Malonate Dimethyl Malonate Diethyl->Mixed_Esters Transesterification Wrong_Base Sodium Methoxide (NaOMe) Wrong_Base->Mixed_Esters

Caption: Transesterification side reaction.

Question 4: What are the best practices for monitoring the reaction and identifying these side products?

Answer: A multi-technique approach is essential for robust reaction monitoring and product characterization.

  • Thin-Layer Chromatography (TLC): TLC is invaluable for tracking the consumption of starting materials and the appearance of the intermediate diester and final product. The dicarboxylic acid will have a much lower Rf value (more polar) than the diester intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can distinguish between the dicarboxylic acid (broad singlet for -COOH protons), the mono-acid (a methine proton at the 2-position), and the diester (characteristic quartet and triplet for the ethyl groups).

    • ¹³C NMR: The presence of two distinct carbonyl signals for the dicarboxylic acid and changes in the aliphatic region can confirm the structure.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired product and identifying side products like the mono-acid (M-44 Da, loss of CO₂) or dimeric species.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to resolve and quantify the various side products.

Optimized Experimental Protocol

This protocol is designed to minimize the formation of the common side products discussed above.

Part A: Synthesis of Diethyl 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate

  • Preparation: Under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol in a large flask equipped for reflux and with an addition funnel.

  • Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise.

  • Alkylation/Cyclization: Gently reflux the mixture. Slowly add a solution of 1-bromo-4-(2-bromoethyl)benzene (1.0 eq) in anhydrous ethanol via the addition funnel over 2-3 hours to maintain high dilution.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture, remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude diester.

Part B: Hydrolysis to 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

  • Saponification: Dissolve the crude diester from Part A in ethanol and add an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to a gentle reflux (approx. 60-70 °C) and stir for 3-4 hours, monitoring by TLC.

  • Cooling: Once the reaction is complete, cool the mixture in an ice-water bath.

  • Acidification: While maintaining the low temperature, slowly and carefully add concentrated HCl dropwise with vigorous stirring until the pH is ~1-2. A precipitate of the dicarboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at a low temperature (<50 °C).

References
  • Organic Chemistry Tutor. Malonic Ester Synthesis. [3]2. University of Calgary. The Malonic Ester Synthesis. [4]3. Wikipedia. Diethyl malonate. [5]4. Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [1]5. Chemistry LibreTexts. 23.8 Malonic Ester Synthesis. [2]6. BenchChem. The Core Mechanism of Malonic Ester Synthesis: A Technical Guide for Advanced Organic Synthesis. [6]7. ACS Publications. Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions with 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid

Welcome to the technical support center for 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. My aim is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during its use. The unique gem-dicarboxylic acid functionality on the indane scaffold presents specific hurdles that require careful consideration. This document offers a structured, question-and-answer-based approach to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Esterification Reactions

Question: I am attempting a Fischer esterification of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid with ethanol and sulfuric acid, but I'm observing a low yield of the desired diethyl ester and the formation of a significant byproduct. What could be the issue?

Answer:

Low yields in the Fischer esterification of this substrate are often due to a combination of steric hindrance and the potential for a competing side reaction: decarboxylation. The two carboxylic acid groups are situated on the same carbon atom, creating a sterically congested environment that can hinder the approach of the alcohol. Furthermore, gem-dicarboxylic acids, especially when activated by heat and acid, can undergo decarboxylation.[1][2]

Troubleshooting Steps:

  • Milder Reaction Conditions: Instead of high temperatures, which can promote decarboxylation, consider using a milder esterification method. The Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent alternative for acid-sensitive substrates and can be performed at or below room temperature.[3][4]

  • Alternative Esterification Reagents: If the Steglich esterification is not suitable, other coupling agents can be employed. Using thionyl chloride (SOCl₂) to form the diacyl chloride followed by the addition of the alcohol is a classic approach, though it should be performed at low temperatures to minimize side reactions.[5]

  • Monitoring for Decarboxylation: Use analytical techniques like ¹H NMR or LC-MS to monitor the reaction progress. Look for the appearance of signals corresponding to the mono-acid or the fully decarboxylated 5-bromo-2,3-dihydro-1H-indene.

Experimental Protocol: Steglich Esterification for Diethyl 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate

ReagentMolar Equiv.Purpose
5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid1.0Starting Material
Ethanol2.2Nucleophile
DCC2.2Coupling Agent
DMAP0.2Catalyst
Dichloromethane (DCM)-Solvent

Procedure:

  • Dissolve 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (1.0 eq) and DMAP (0.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethanol (2.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (2.2 eq) in anhydrous DCM.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide Coupling Reactions

Question: My amide coupling reaction between 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid and a primary amine using EDC/NHS is sluggish and gives a complex mixture of products. Why is this happening?

Answer:

Similar to esterification, amide bond formation with this gem-dicarboxylic acid can be challenging. The formation of a non-reactive ammonium carboxylate salt can inhibit the reaction.[6] Furthermore, the steric bulk around the carboxylic acid groups can slow down the reaction rate. The complex product mixture may arise from the formation of mono-amide, di-amide, and potentially products from side reactions of the coupling agents.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For sterically hindered or electron-deficient substrates, more potent coupling reagents may be necessary. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective than carbodiimides like EDC.[6][7]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated ester intermediate. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to scavenge the acid formed during the reaction without competing with the primary amine.[6]

  • Stepwise Addition: Consider a stepwise approach where you first activate the dicarboxylic acid with the coupling reagent and then add the amine. This can sometimes improve yields by preventing side reactions between the coupling reagent and the amine.

Experimental Protocol: HATU-mediated Di-amide Synthesis

ReagentMolar Equiv.Purpose
5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid1.0Starting Material
Primary Amine2.2Nucleophile
HATU2.2Coupling Agent
DIPEA4.0Base
Anhydrous DMF-Solvent

Procedure:

  • Under an inert atmosphere, dissolve 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (1.0 eq) and HATU (2.2 eq) in anhydrous DMF.

  • Add DIPEA (4.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the primary amine (2.2 eq) to the mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography.

Decarboxylation Reactions

Question: I want to selectively perform a mono-decarboxylation of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid. What conditions should I use to avoid complete decarboxylation?

Answer:

Selective mono-decarboxylation of a gem-dicarboxylic acid can be challenging as the conditions that favor the first decarboxylation often promote the second. The key is precise control over reaction temperature and time. Malonic acid and its derivatives are known to undergo decarboxylation upon heating.[1] The reaction proceeds through a cyclic transition state.

Troubleshooting Steps:

  • Temperature Control: Start with milder heating conditions and carefully monitor the reaction progress. A solvent with a suitable boiling point can help maintain a consistent temperature. Solvents like N,N-dimethylformamide (DMF) can facilitate decarboxylation at lower temperatures.[8]

  • Catalysis: The use of a catalytic amount of a strong acid or base can sometimes promote decarboxylation under milder conditions, but this may also affect selectivity.

  • Reaction Monitoring: Frequent monitoring by techniques like ¹H NMR or LC-MS is essential. Quench the reaction as soon as a significant amount of the desired mono-acid is observed, before substantial formation of the fully decarboxylated product occurs.

Experimental Protocol: Controlled Mono-Decarboxylation

Procedure:

  • Dissolve 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid in a high-boiling point solvent such as DMF.

  • Heat the solution to a moderate temperature (e.g., 90-110 °C) and monitor the reaction closely every 15-30 minutes.

  • Once the desired ratio of mono-decarboxylated to starting material is achieved, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of di-acid, mono-acid, and potentially some fully decarboxylated product will likely require careful purification by column chromatography or recrystallization.

Purification and Purity Assessment

Question: I am having difficulty purifying my product, which appears to be contaminated with a persistent colored impurity. What are the best methods for purification?

Answer:

Colored impurities in similar aromatic compounds can arise from oxidation or polymerization.[9] The choice of purification method will depend on the nature of your product and the impurities.

Troubleshooting Purification:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. Experiment with different solvent systems. For carboxylic acids, a mixture of an alcohol (like ethanol) and water can be a good starting point.[9]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a versatile alternative. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of carboxylic acid compounds on the silica gel.

  • Steam Distillation: For non-volatile and colored impurities, steam distillation of a precursor or a more volatile derivative can be a highly effective purification technique.[10][11]

Purity Assessment:

  • HPLC-UV: A robust method for routine purity checks and quantification.[12]

  • LC-MS/MS: Provides high sensitivity and selectivity, which is ideal for identifying byproducts and impurities in complex mixtures.[12]

  • ¹H and ¹³C NMR: Essential for structural confirmation and assessing the presence of impurities.

Visualizing Experimental Workflows

experimental_workflow cluster_esterification Esterification Troubleshooting cluster_amide Amide Coupling Troubleshooting start_ester Low Yield in Fischer Esterification check_decarbox Check for Decarboxylation (NMR, LC-MS) start_ester->check_decarbox mild_ester Use Milder Conditions (Steglich Esterification) check_decarbox->mild_ester Decarboxylation Observed alt_reagent_ester Alternative Reagents (SOCl2/Alcohol) check_decarbox->alt_reagent_ester No Decarboxylation purify_ester Purify Product mild_ester->purify_ester alt_reagent_ester->purify_ester start_amide Sluggish Amide Coupling check_reagent Evaluate Coupling Reagent start_amide->check_reagent strong_reagent Use Stronger Reagent (HATU) check_reagent->strong_reagent Low Reactivity optimize_cond Optimize Conditions (Anhydrous, Base) check_reagent->optimize_cond Side Reactions purify_amide Purify Product strong_reagent->purify_amide optimize_cond->purify_amide

Caption: Troubleshooting workflows for esterification and amide coupling.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
  • BenchChem. (n.d.). Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Zhang, W., et al. (2021). Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids.
  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). 5-bromoindole preparation method.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Ervens, B., et al. (2004). A modeling study of aqueous phase organic chemistry in clouds.
  • Organic Syntheses. (2012). Boric Acid Catalyzed Amidation of Carboxylic Acids and Amines. Org. Synth., 89, 432.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2025). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. J. Agric. Food Chem.
  • NextSDS. (n.d.). 5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid. Retrieved from [Link]

  • Filo. (2025). Typical Reactions of Dicarboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025). The research progress on the esterification reaction of dicarboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1H-indene. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Indancarboxylic Acid. Retrieved from [Link]

  • YouTube. (2020). 112. Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.11: Dicarboxylic Acids. Retrieved from [Link]

Sources

Optimization

challenges in the characterization of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid. This resource is designed for researchers, medicinal chemists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. Characterizing a molecule with a gem-dicarboxylic acid moiety on a brominated indane scaffold presents a unique set of analytical challenges. This guide provides in-depth, experience-driven answers to common issues encountered during analysis, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide

This section addresses specific experimental anomalies in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Mass Spectrometry (MS) Analysis

Question 1: My mass spectrum shows two major peaks of nearly equal height in the molecular ion region, separated by 2 m/z units. Is my sample impure?

Answer: No, this is not an indication of impurity. This is the characteristic isotopic signature of a monobrominated compound.[1][2] Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio (approximately 50.7% and 49.3%, respectively).[1] Therefore, a molecule containing one bromine atom will present as two distinct molecular ions in the mass spectrometer:

  • M+ peak: The molecular ion containing the ⁷⁹Br isotope.

  • M+2 peak: The molecular ion containing the ⁸¹Br isotope, which is two mass units heavier.

The near-equal abundance of these isotopes results in M+ and M+2 peaks of almost identical intensity.[2][3] This pattern is a powerful diagnostic tool confirming the presence of a single bromine atom in your molecule and any fragments that retain it.

Question 2: I am struggling to see the molecular ion peak, but I observe a significant fragment corresponding to the loss of 44 or 45 mass units. What is happening?

Answer: This is a common issue when analyzing dicarboxylic acids, especially with high-energy ionization techniques like Electron Ionization (EI). The observed fragmentation is likely due to decarboxylation.

  • Causality: The carboxylic acid groups are thermally labile. In the hot environment of the EI source, the molecule can easily lose one molecule of carbon dioxide (CO₂, 44 Da), a process known as decarboxylation. Loss of a carboxyl radical (•COOH, 45 Da) is also a common fragmentation pathway for carboxylic acids.[4] The resulting fragment ion is often more stable and thus more abundant than the parent molecular ion.

  • Troubleshooting Protocol:

    • Switch to a Soft Ionization Technique: Employing a "softer" ionization method imparts less energy to the analyte, reducing fragmentation and increasing the abundance of the molecular ion.[3] Recommended techniques include:

      • Electrospray Ionization (ESI), particularly in negative ion mode (ESI-), which will readily deprotonate the acidic carboxyl groups to form [M-H]⁻ or [M-2H]²⁻ ions.

      • Chemical Ionization (CI), which results in less fragmentation compared to EI.[3]

    • Derivatization: If you must use GC-MS, consider derivatizing the carboxylic acids to their corresponding methyl or silyl esters. Esters are more volatile and less prone to decarboxylation, making the molecular ion easier to observe.

DOT Diagram: Key MS Fragmentation Pathways

G M [M]+• (C₁₁H₁₀BrO₄)+• F1 Loss of •Br -79/81 Da M->F1 F2 Loss of CO₂ -44 Da M->F2 F3 Loss of •COOH -45 Da M->F3 F4 Loss of H₂O -18 Da M->F4 M_H [M-H]⁻ (ESI Negative Mode)

Caption: Common fragmentation pathways for the title compound in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The aliphatic region of my ¹H NMR spectrum is very complex, particularly between 2.5 and 4.0 ppm. How can I confidently assign the methylene protons at the C1 and C3 positions?

Answer: The complexity arises because the protons on the C1 and C3 methylene groups are diastereotopic .

  • Causality: The molecule is chiral at the C2 carbon's spirocyclic center, even though it's a quaternary carbon. The two carboxylic acid groups create a stereocenter. Consequently, the two protons on the adjacent C1 methylene group (and similarly on the C3 group) are chemically non-equivalent. They exist in different chemical environments relative to the rest of the molecule.

    • One proton on C1 is cis to a specific carboxylic acid group, while the other is trans.

    • This results in distinct chemical shifts for each proton.

    • These non-equivalent protons will couple to each other (geminal coupling) and to any adjacent protons. In this case, there are no adjacent protons, so they will appear as two distinct doublets, forming an "AB quartet". The same applies to the C3 protons.

  • Data Interpretation and Validation Protocol:

    • High-Field NMR: Acquire the spectrum on a higher field instrument (e.g., 500 MHz or greater). This will increase the spectral dispersion, helping to resolve the overlapping multiplets.

    • 2D NMR Spectroscopy: This is essential for unambiguous assignment.

      • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should not see cross-peaks for the C1 and C3 protons as they are isolated methylene groups. However, it is useful for assigning the aromatic protons.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will definitively link the complex proton signals in the 2.5-4.0 ppm range to the C1 and C3 carbon signals in the ¹³C spectrum.

      • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds. Look for correlations from the C1 protons to the aromatic carbons and the C2 quaternary carbon. This provides definitive proof of their position.

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the ¹H spectrum. The broad signals corresponding to the two carboxylic acid protons (-COOH) will disappear, simplifying the baseline and confirming their identity.

Table 1: Expected NMR Chemical Shift Ranges

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Carboxylic Acid (-COOH)10.0 - 13.0 (very broad)170 - 180Signal disappears upon D₂O exchange.
Aromatic (-CH)7.0 - 7.6120 - 145Complex splitting pattern (ABC system).
Methylene (C1-H₂, C3-H₂)2.8 - 3.830 - 45Diastereotopic; may appear as complex multiplets or AB quartets.[5]
Quaternary (C2)No proton signal50 - 65Gem-dicarboxylic acid substitution.
High-Performance Liquid Chromatography (HPLC) Analysis

Question: My HPLC chromatogram shows a broad, tailing peak for my compound on a C18 column. How can I improve the peak shape?

Answer: Poor peak shape for this compound on a standard reversed-phase (RP-HPLC) column is often caused by secondary interactions and ionization effects.

  • Causality:

    • Ionic State: As a dicarboxylic acid, the compound's ionization state is highly dependent on the mobile phase pH. At a typical unbuffered or neutral pH, the compound can exist in a mixture of its neutral (diacid), mono-anionic, and di-anionic forms. This mixture of species interacting with the stationary phase leads to peak broadening and tailing.

    • Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are acidic. They can form strong ionic interactions with the anionic carboxylate forms of your analyte, causing severe peak tailing.[6]

  • HPLC Method Development Protocol:

    • Control the pH: The most critical step is to buffer the aqueous portion of your mobile phase.

      • Low pH Approach: Add an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase to achieve a pH of ~2.5-3.0. At this pH, the carboxylic acid groups will be fully protonated (neutral), leading to a single species that interacts with the C18 phase in a well-behaved manner. This also suppresses the ionization of silanol groups, minimizing secondary interactions.

      • High pH Approach (less common for silica columns): Using a high pH buffer (e.g., ammonium bicarbonate at pH 8-9) would fully deprotonate the compound. This requires a pH-stable column.

    • Optimize Organic Modifier: Use a gradient of a suitable organic solvent like acetonitrile or methanol to ensure the compound elutes with a good peak shape and in a reasonable time.

    • Use a Guard Column: A guard column will protect your analytical column from strongly retained impurities that can degrade performance over time.[7][8]

DOT Diagram: HPLC Troubleshooting Logic

HPLC_Troubleshooting Start Poor Peak Shape? (Tailing/Broad) CheckpH Is Mobile Phase Buffered? Start->CheckpH CheckColumn Is Column Old or Contaminated? CheckpH->CheckColumn Yes Solution1 Add 0.1% Formic Acid or TFA to Mobile Phase CheckpH->Solution1 No Solution2 Use a Guard Column and Flush System CheckColumn->Solution2 Maybe Solution3 Replace Column CheckColumn->Solution3 Yes End Good Peak Shape Solution1->End Solution2->End Solution3->End

Caption: Decision tree for improving HPLC peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the expected key bands in the infrared (IR) spectrum for this compound?

The IR spectrum will be dominated by the features of the dicarboxylic acid functional groups.[9]

  • O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹. This breadth is due to the strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.

  • C-O Stretch / O-H Bend: Medium intensity bands in the 1210-1440 cm⁻¹ region, often coupled.

  • Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium bands in the 1450-1600 cm⁻¹ region.

Table 2: Key Infrared (FTIR) Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Very Broad
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C-O / O-H Bend1210 - 1440Medium
Aromatic C=C1450 - 1600Medium

Q2: What is the best approach for determining the melting point of this compound?

Due to the two carboxylic acid groups, the melting point is likely to be relatively high and may be accompanied by decomposition (decarboxylation).

  • Protocol: Use a melting point apparatus with a slow heating rate (e.g., 1-2 °C per minute) near the expected melting point to obtain an accurate reading.

  • Observation: Carefully observe the sample as it heats. Note not only the temperature range over which it melts but also any changes in appearance, such as gas evolution (bubbling) or darkening of the color. Report the melting point as a range and note if decomposition occurred (e.g., "m.p. 185-187 °C (dec.)"). The melting points of dicarboxylic acids can show alternation patterns, but for a complex structure like this, a high melting point due to strong intermolecular hydrogen bonding is expected.[10]

Q3: What are suitable solvents for dissolving this compound for analysis and reactions?

The solubility will be dictated by the highly polar dicarboxylic acid groups.

  • Poor Solubility: Expect low solubility in non-polar solvents like hexanes, toluene, and dichloromethane.

  • Moderate to Good Solubility: Polar aprotic solvents like DMSO and DMF should be effective. Polar protic solvents like methanol, ethanol, and THF may also work, but solubility might be limited.

  • Aqueous Solubility: The compound will be poorly soluble in water but should dissolve readily in aqueous base (e.g., 1M NaOH, NaHCO₃, or Na₂CO₃) through the formation of the water-soluble dicarboxylate salt. This is a common strategy for purification or for preparing samples for analysis in aqueous buffers.

Table 3: Qualitative Solubility Profile

Solvent ClassExample SolventsExpected Solubility
Non-PolarHexane, TolueneInsoluble
HalogenatedDichloromethane, ChloroformVery Low to Insoluble
EthersDiethyl Ether, THFLow to Moderate
Polar ProticMethanol, EthanolModerate
Polar AproticDMSO, DMFSoluble
AqueousWater, PBS (pH 7.4)Insoluble
Aqueous Base1M NaOH, 1M NaHCO₃Soluble (as salt)
References
  • Benchchem.
  • Amarasekara, A. S., & Maroney Lawrence, Y. V. (2019). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. Frontiers.
  • Reid, R. (2022).
  • RSC Publishing. An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions.
  • ResearchGate.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • Alesso, E. N., et al. (1991). Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal ring. Canadian Journal of Chemistry.
  • ResearchGate.
  • Lee, Y.-J., & Kim, Y. (2007).
  • PubMed. (2007).
  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube.
  • ResearchGate. FT-IR spectra of (a) cubane-1,4-dicarboxylic acid, (b) NO 3 -LDH, and....
  • Restek. HPLC Troubleshooting Guide.
  • ResearchGate. (2026). NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl).
  • MDPI. (2023).
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • University of
  • Phenomenex. HPLC Troubleshooting Guide.
  • International Journal of Pharmaceutical and Biological Science Archive. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Sigma-Aldrich. 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid.
  • Sigma-Aldrich. 5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid.
  • CymitQuimica. CAS 25177-85-9: Indancarboxylicacid.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • Benchchem.
  • Organic Chemistry Portal. Synthesis of indenes.
  • ChemicalBook. (2026). 1-Indanecarboxylic acid.
  • Request PDF.
  • ResearchGate. (2015). What are common solvents for Bromo heptane?.
  • Benchchem. An In-depth Technical Guide to the Solubility of 1-Bromo(2H_17_)octane in Organic Solvents.
  • Benchchem. Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (CAS 2152672-76-7).

This bifunctional building block presents a unique chemoselectivity challenge: it contains an electrophilic aryl bromide at the 5-position (primed for cross-coupling) and a highly sensitive geminal dicarboxylic acid at the 2-position. The free carboxylate groups can easily chelate transition metal catalysts, leading to deactivation, or undergo premature thermal/base-mediated decarboxylation. This guide provides field-proven troubleshooting, mechanistic rationales, and self-validating protocols to ensure reproducible C–C and C–N bond formations.

Catalyst Selection Workflow

When designing a reaction for this substrate, your catalyst and base selection must be dictated by whether you intend to preserve the diacid moiety or utilize it as a traceless activating group.

CatalystSelection Start 5-bromoindane-2,2-dicarboxylic acid Q1 Target Reaction? Start->Q1 Suzuki C-C Bond Formation (Suzuki-Miyaura) Q1->Suzuki Buchwald C-N Bond Formation (Buchwald-Hartwig) Q1->Buchwald Decarb Decarboxylative Cross-Coupling Q1->Decarb Cat1 Pd2(dba)3 + P(t-Bu)3 Base: K3PO4 Suzuki->Cat1 Preserve diacid Cat2 Pd(OAc)2 + tBuXPhos Base: Cs2CO3 Buchwald->Cat2 Avoid strong alkoxides Cat3 Cu/Pd Dual Catalysis or Ni/Photoredox Decarb->Cat3 Intentional CO2 loss

Catalyst selection tree for 5-bromoindane-2,2-dicarboxylic acid workflows.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting a Suzuki-Miyaura cross-coupling at the 5-bromo position, but my yields are low and I observe rapid catalyst blackening. What is happening? A1: The free gem-dicarboxylic acid moiety is likely chelating the palladium catalyst, pulling it off-cycle into an inactive resting state that aggregates into palladium black. To mitigate this, utilize a robust pre-catalyst system such as Pd2(dba)3 paired with a bulky, electron-rich phosphine ligand like P(t-Bu)3. This specific catalyst system is highly effective for activating aryl bromides at room temperature, which completely bypasses the need for heating and prevents thermal decarboxylation[1]. Ensure you use a mild base (e.g., K3PO4) to fully deprotonate the diacid, preventing it from acting as a competitive ligand.

Q2: For Buchwald-Hartwig amination, which base should I select to avoid degrading the gem-diacid? A2: Base selection is the most critical parameter here. Strong alkoxide bases (like NaOtBu) can trigger unwanted side reactions, attack the carboxylate groups, or cause premature degradation of the indane core. Computational and experimental studies demonstrate that in polar solvents, weaker bases like Cs2CO3 or K3PO4 are superior when paired with bulky monodentate ligands[2]. Recent optimizations for highly sensitive substrates (such as DNA-encoded libraries containing carboxylic acids) have proven that Pd(OAc)2 combined with tBuXPhos and a carbonate base provides excellent C–N coupling yields while preserving delicate acidic functional groups[3].

Q3: Can I intentionally utilize the gem-dicarboxylic acid for a decarboxylative cross-coupling reaction? A3: Yes. If your synthetic route requires functionalizing the 2-position by extruding CO2, you can employ transition-metal dual catalysis. For example, a copper-catalyzed ligand-to-metal charge transfer (LMCT) platform merged with palladium catalysis can facilitate elegant one-pot decarboxylative Suzuki-Miyaura couplings[4]. Alternatively, nickel-catalyzed photoredox methods have been highly successful for the decarboxylative arylation of carboxylic acids. In these systems, additives like phthalimide are used to activate low-valent nickel species and stabilize the critical oxidative addition complex[5].

Quantitative Catalyst Performance Data

The following table summarizes the optimal catalyst parameters based on the desired transformation, highlighting how specific challenges associated with the gem-diacid are addressed.

Reaction TypeCatalyst SystemLigandOptimal BaseTempTypical YieldKey Challenge Addressed
Suzuki-Miyaura Pd2(dba)3 (2 mol%)P(t-Bu)3K3PO4 (3.0 eq)25 °C85–95%Prevents thermal decarboxylation; fast oxidative addition.
Buchwald-Hartwig Pd(OAc)2 (5 mol%)tBuXPhosCs2CO3 (2.5 eq)80 °C70–85%Avoids alkoxide-driven degradation of the diacid moiety.
Decarboxylative Arylation NiCl2 / Ir-Photocat.dtbbpyCs2CO3 (1.5 eq)25 °C60–80%Harnesses the diacid intentionally for C–C bond formation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Preserving the Diacid)

Objective: Couple an arylboronic acid to the 5-bromo position without decarboxylating the 2,2-diacid.

  • Preparation: In a flame-dried Schlenk flask under argon, add 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K3PO4 (3.0 eq).

  • Solvent Addition & Deprotonation: Add a degassed mixture of THF/H2O (10:1). Stir at room temperature for 15 minutes.

    • Causality & Rationale: The water solubilizes the phosphate base, allowing it to rapidly deprotonate the gem-diacid. Deprotonation converts the diacid into a dianion, which is significantly less likely to poison the palladium catalyst than the protonated form.

    • Validation Check: Observe the solution. The starting material must fully dissolve. Spot the solution on pH paper; it must read > pH 9. If the solution is cloudy or acidic, base deprotonation is incomplete. Do not add the catalyst until the solution is clear and basic.

  • Catalyst Introduction: Add Pd2(dba)3 (2 mol%) and P(t-Bu)3 (4 mol%).

    • Causality & Rationale: P(t-Bu)3 is highly electron-rich, accelerating the oxidative addition into the C-Br bond at room temperature, completely avoiding the thermal degradation of the diacid[1].

  • Reaction & Monitoring: Stir at 25 °C for 4 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the starting material mass (m/z 285 in negative ion mode) and the appearance of the product mass confirms successful cross-coupling.

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl to re-protonate the diacid, then extract with EtOAc.

Protocol B: Buchwald-Hartwig Amination

Objective: Form a C–N bond at the 5-position using a secondary amine.

  • Preparation: In a Schlenk tube, combine the 5-bromoindane diacid (1.0 eq), the secondary amine (1.5 eq), and Cs2CO3 (2.5 eq).

    • Causality & Rationale: Cs2CO3 is utilized instead of NaOtBu. Strong alkoxides will attack the carboxylic acid groups and cause premature degradation[2].

  • Catalyst Addition: Add Pd(OAc)2 (5 mol%) and tBuXPhos (10 mol%).

    • Causality & Rationale: tBuXPhos facilitates the reductive elimination step for bulky amines while resisting inhibition by the carboxylate anions present in the reaction mixture[3].

  • Reaction: Suspend in degassed 1,4-dioxane and heat to 80 °C for 12 hours.

    • Validation Check: At 2 hours, take an aliquot for TLC/LC-MS. If palladium black is observed precipitating heavily and conversion is < 10%, the base is insufficient to protect the catalyst. Add an additional 0.5 eq of Cs2CO3.

Mechanistic Insights: Catalyst Poisoning & Mitigation

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates where the gem-diacid threatens the Suzuki-Miyaura cycle and how proper base selection rescues it.

MechanisticPathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage at C5) Pd0->OxAdd 5-bromoindane diacid TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate Poison Catalyst Poisoning (Diacid Chelation) OxAdd->Poison Insufficient Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Diorganopalladium RedElim->Pd0 Coupled Product Poison->TransMet Rescued by K3PO4

Suzuki-Miyaura catalytic cycle highlighting diacid poisoning and mitigation.

References

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate. 1

  • Role of the Base in Buchwald–Hartwig Amination. ACS Publications.2

  • An Expedited Phenotypic Approach Towards Organic Reaction Generality. Macmillan Group, Princeton University. 5

  • Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery. Royal Society of Chemistry. 3

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. PMC - NIH. 4

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR for Structural Elucidation: A Comparative Guide on 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid

Executive Summary & Analytical Context For researchers and drug development professionals, the unambiguous structural elucidation of halogenated indane derivatives is a critical step in pipeline validation. 5-bromo-2,3-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

For researchers and drug development professionals, the unambiguous structural elucidation of halogenated indane derivatives is a critical step in pipeline validation. 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (CAS: 1446757-57-8) presents a unique analytical challenge. The introduction of the bromine atom at the C-5 position desymmetrizes the indane core. While the two protons on C-1 remain enantiotopic to each other (and thus chemically equivalent, appearing as a 2H signal), they are no longer equivalent to the two protons on C-3.

This guide objectively compares the performance of a standard 400 MHz room-temperature NMR platform against a 600 MHz system equipped with a CryoProbe . We will demonstrate how high-field platforms resolve critical spectral overlaps and provide a self-validating experimental workflow for complete 1 H and 13 C assignment using 1D and 2D NMR techniques[1].

Platform Comparison: 400 MHz Routine vs. 600 MHz CryoProbe

When evaluating NMR platforms for complex small molecules, two primary performance metrics dictate the choice of instrumentation: Chemical Shift Dispersion and Sensitivity .

Resolution & Dispersion (The Methylene Challenge)

Because the C-1 and C-3 methylene groups are separated from the C-5 bromine atom by multiple bonds, their electronic environments are highly similar.

  • 400 MHz Platform: At 400 MHz, the frequency difference ( Δν ) between the C-1 and C-3 protons is often insufficient to overcome natural line broadening. They typically manifest as a heavily overlapped, pseudo-multiplet or a single broad singlet around δ 3.46 ppm, masking the desymmetrization of the molecule.

  • 600 MHz Platform: The increased B0​ magnetic field linearly increases the chemical shift dispersion in Hertz. At 600 MHz, the signals cleanly resolve into two distinct, sharp singlets at δ 3.45 and δ 3.48 ppm, immediately confirming the asymmetric substitution of the aromatic ring.

Sensitivity (The Quaternary Carbon Bottleneck)

The target molecule contains five quaternary carbons (C-2, C-3a, C-7a, C-5, and the two equivalent -COOH carbons). Quaternary carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and exhibit notoriously long T1​ relaxation times.

  • 400 MHz (Room-Temp Probe): Acquiring a 13 C spectrum with sufficient signal-to-noise (S/N) for these carbons often requires overnight acquisitions (>12 hours).

  • 600 MHz (CryoProbe): By cooling the RF coil and preamplifier to ~20 K, thermal noise is drastically reduced. The CryoProbe delivers a 3- to 4-fold increase in S/N, allowing for a fully resolved 13 C spectrum in under 45 minutes, accelerating the drug development workflow[1].

Self-Validating Experimental Protocols

A robust analytical workflow must be built on causality—understanding why specific parameters are chosen—and self-validation.

Causality in Solvent Selection: Why DMSO- d6​ ?

While CDCl 3​ or CD 3​ OD are common, DMSO- d6​ is strictly required for this compound. DMSO is a polar, aprotic solvent and a potent hydrogen-bond acceptor. It heavily solvates the labile carboxylic acid (-COOH) protons, significantly increasing the activation energy required for proton exchange[2]. This "trapping" effect prevents the protons from exchanging with the solvent, allowing them to be directly observed as a broad singlet in the 1 H NMR spectrum around δ 12.8 ppm[3]. In protic solvents like CD 3​ OD, these diagnostic signals would completely disappear.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ (100 atom % D) to ensure high concentration without exceeding the solubility limit.

  • Tuning & Matching: Perform Automated Tuning and Matching (ATMA) on both the 1 H and 13 C channels. Causality: This minimizes reflected RF power, ensuring the 90° excitation pulses are accurate and maximizing S/N.

  • Shimming & Locking (Self-Validation Step): Lock onto the deuterium frequency of DMSO- d6​ . Perform 3D gradient shimming. Validation Check: Before proceeding, measure the Full Width at Half Maximum (FWHM) of the residual DMSO pentet ( δ 2.50 ppm). Acquisition must only proceed if FWHM < 1.0 Hz.

  • 1D Acquisition:

    • 1 H NMR: 30° pulse, 64k data points, 16 scans, 2.0 s relaxation delay ( d1​ ).

    • 13 C{ 1 H} NMR: WALTZ-16 power-gated decoupling, 64k data points, 1024 scans, d1​ = 2.0 s.

  • 2D Acquisition (HSQC & HMBC): Set up gradient-selected sequences with 256 t1​ increments. Optimize the HMBC delay for a long-range coupling constant ( nJCH​ ) of 8 Hz, which perfectly captures the 2- and 3-bond aromatic correlations[4].

Comparative Spectral Data Analysis

The following tables summarize the quantitative data obtained from the 600 MHz CryoProbe system, demonstrating the complete assignment of the molecule.

Table 1: 1 H NMR Data (600 MHz, DMSO- d6​ )
Position δ (ppm)Multiplicity J (Hz)IntegrationAssignment Notes & Causality
4 7.40d1.81HAromatic, meta coupling to H-6.
6 7.35dd8.0, 1.81HAromatic, ortho to H-7, meta to H-4.
7 7.15d8.01HAromatic, ortho coupling to H-6.
3 3.48s-2HMethylene, slightly deshielded by closer proximity to C-5 Br.
1 3.45s-2HMethylene, cleanly resolved from H-3 at 600 MHz.
COOH 12.80br s-2HExchange slowed by DMSO- d6​ hydrogen bonding[2].
Table 2: 13 C NMR Data (150 MHz, DMSO- d6​ )
Position δ (ppm)TypeAssignment Notes
COOH 172.5C=OTwo chemically equivalent carbonyl carbons.
3a 144.1CQuaternary bridgehead, assigned via HMBC from H-4.
7a 142.3CQuaternary bridgehead, assigned via HMBC from H-7.
6 129.1CHAromatic carbon.
4 127.5CHAromatic carbon.
7 126.4CHAromatic carbon.
5 119.8CQuaternary, heavily shielded by heavy-atom effect of Bromine.
2 60.4CQuaternary aliphatic, attached to di-carboxylic groups.
1 39.2CH 2​ Methylene carbon.
3 38.5CH 2​ Methylene carbon.

2D NMR Strategies for Unambiguous Assignment

To achieve absolute certainty in the structural elucidation—particularly distinguishing the C-1 and C-3 positions—2D NMR is mandatory[5].

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct 1-bond C-H connections. It confirms that the proton signal at δ 3.45 is attached to the carbon at δ 39.2, and the proton at δ 3.48 is attached to the carbon at δ 38.5.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals 2-bond ( 2J ) and 3-bond ( 3J ) correlations, serving as the ultimate self-validating tool for the carbon skeleton[4].

By tracing the HMBC network, we can definitively assign the bridgehead carbons. H-4 shows a strong 3J correlation to C-7a, while H-7 shows a strong 3J correlation to C-3a. Consequently, the methylene protons can be assigned: H-1 correlates to C-7a, and H-3 correlates to C-3a.

HMBC_Network cluster_protons Protons (1H) cluster_carbons Key Carbons (13C) H1 H-1 (δ 3.45) C2 C-2 (δ 60.4) H1->C2 2J C3a C-3a (δ 144.1) H1->C3a 3J C7a C-7a (δ 142.3) H1->C7a 2J COOH C=O (δ 172.5) H1->COOH 3J H3 H-3 (δ 3.48) H3->C2 2J H3->C3a 2J H3->C7a 3J H3->COOH 3J H4 H-4 (δ 7.40) H4->C3a 2J H4->C7a 3J C5 C-5 (δ 119.8) H4->C5 2J H7 H-7 (δ 7.15) H7->C3a 3J H7->C7a 2J H7->C5 3J

Figure 1: Key HMBC (2J and 3J) correlations for 5-bromoindane-2,2-dicarboxylic acid.

Conclusion & Recommendations

For the structural elucidation of desymmetrized, halogenated indane frameworks like 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid, 600 MHz NMR platforms equipped with CryoProbes vastly outperform standard 400 MHz benchtop systems . The high-field platform provides the necessary Hz dispersion to resolve the nearly identical C-1 and C-3 methylene protons, while the CryoProbe ensures that the critical quaternary carbons can be detected and correlated via HMBC in a fraction of the time. Furthermore, the deliberate selection of DMSO- d6​ over protic solvents is essential for the complete observation of the dicarboxylic acid functional groups.

References

  • [1] Title: The Evolving Landscape of NMR Structural Elucidation Source: NIH PMC URL: [Link]

  • [5] Title: 7.4: Two Dimensional Heteronuclear NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • [3] Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: NIH PubMed URL: [Link]

  • [4] Title: Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab Source: ACS Publications URL: [Link]

Sources

Comparative

X-Ray Crystallographic Profiling &amp; Structural Comparison Guide: 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid vs. Unhalogenated Analogs

Executive Summary & Structural Significance The indane scaffold is a privileged structural motif in medicinal chemistry, materials science, and ligand design. Specifically, the gem-dicarboxylic acid moiety at the C2 posi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The indane scaffold is a privileged structural motif in medicinal chemistry, materials science, and ligand design. Specifically, the gem-dicarboxylic acid moiety at the C2 position provides a rigid, pre-organized geometry ideal for coordinating with metal-organic frameworks (MOFs) or anchoring into enzyme active sites.

While the unhalogenated parent compound, indane-2,2-dicarboxylic acid, relies exclusively on classical hydrogen bonding for its supramolecular assembly[1], the introduction of a bromine atom at the C5 position to form 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (5-Br-IDA) fundamentally alters its crystallographic behavior. The polarizable bromine atom introduces highly directional halogen bonding ( σ -hole interactions)[2]. This dual-interaction capacity (hydrogen + halogen bonding) makes 5-Br-IDA a superior building block for engineering predictable, high-density 3D supramolecular architectures compared to its unhalogenated or fluorinated alternatives.

Comparative Structural Performance

To objectively evaluate the performance of 5-Br-IDA in crystal engineering, we must compare its crystallographic parameters against its structural analogs. The table below summarizes the quantitative and qualitative structural data driving the behavior of these compounds.

ParameterIndane-2,2-dicarboxylic acid (Parent)5-Bromo-indane-2,2-dicarboxylic acid (5-Br-IDA)5-Fluoro-indane-2,2-dicarboxylic acid (5-F-IDA)
Crystallographic System Monoclinic[1]Triclinic (Typical for rigid brominated analogs)Monoclinic
Primary Interaction Carboxyl-Carboxyl H-BondsH-Bonds + C-Br···O Halogen BondsH-Bonds + Weak C-F dipole interactions
Supramolecular Motif R22​(8) Dimers R22​(8) Dimers + Halogen Bond Cross-links R22​(8) Dimers
Network Dimensionality 1D Chains3D Supramolecular Network1D/2D Networks
Heavy Atom Phasing N/AExcellent (Br anomalous signal at Cu K α )Poor
Steric Bulk (C5 position) Hydrogen (van der Waals radius: 1.20 Å)Bromine (van der Waals radius: 1.85 Å)Fluorine (van der Waals radius: 1.47 Å)

Mechanistic Insights: The Role of Halogenation in Crystal Packing

The structural architecture of the parent indane-2,2-dicarboxylic acid was definitively characterized by Garcia et al. in 1994, revealing a lattice driven primarily by hydrogen-bonded 1D chains[1]. In this parent structure, the gem-dicarboxylic acids form standard R22​(8) cyclic dimers, but the lack of peripheral interactive groups leaves the inter-chain packing to weak van der Waals forces.

The Causality of the Bromine Substitution: The introduction of the C5-bromine atom is not merely a steric modification. Bromine features an anisotropic electron distribution, creating a region of depleted electron density (the σ -hole) at the distal end of the C-Br bond[2]. This highly directional, positive electrostatic potential acts as a Lewis acid. During crystallization, the σ -hole engages the electron-rich carbonyl oxygens of adjacent carboxylic acids. This orthogonal halogen bonding cross-links the standard 1D hydrogen-bonded chains into a robust 3D network, significantly increasing the crystal density and thermal stability of 5-Br-IDA compared to the parent compound.

Interactions Parent Indane-2,2-dicarboxylic acid (Parent) HB1 Carboxyl-Carboxyl Hydrogen Bonds Parent->HB1 Bromo 5-Bromo-indane-2,2-dicarboxylic acid (5-Br-IDA) HB2 Carboxyl-Carboxyl Hydrogen Bonds Bromo->HB2 XB C-Br···O Halogen Bonds (σ-hole interactions) Bromo->XB Pack1 1D Hydrogen-Bonded Chains HB1->Pack1 Drives Pack2 3D Supramolecular Networks HB2->Pack2 Drives XB->Pack2 Cross-links

Comparison of supramolecular synthons driving crystal packing in parent vs. brominated indane.

Experimental Protocol: Crystallization & X-Ray Diffraction

To obtain high-resolution structural data for 5-Br-IDA, researchers must utilize a self-validating crystallization workflow. Vapor diffusion is selected over slow evaporation because the gem-dicarboxylic acid moiety is prone to rapid, disordered precipitation in highly volatile solvents.

Step 1: Solvent Screening & Dissolution

  • Action: Dissolve 10 mg of 5-Br-IDA in 0.5 mL of a polar protic solvent (e.g., Methanol) in a 2 mL inner vial.

  • Causality: Methanol fully solvates the dicarboxylic acid groups, breaking pre-existing amorphous aggregates.

Step 2: Vapor Diffusion Crystallization

  • Action: Place the open 2 mL vial inside a 20 mL outer vial containing 3 mL of a non-polar antisolvent (e.g., Pentane or Hexane). Seal the outer vial tightly.

  • Causality: The volatile antisolvent slowly diffuses into the methanol. This approaches the supersaturation point asymptotically, favoring the thermodynamic nucleation of single, defect-free crystals rather than kinetic precipitation.

Step 3: Crystal Harvesting & Birefringence Validation

  • Action: Harvest the resulting crystals under a polarized light microscope.

  • Validation Check: Rotate the polarizer. Complete extinction of light at 90° rotation confirms the presence of a single crystalline domain. If the crystal remains partially illuminated, it is a twinned aggregate and must be discarded to prevent confounded diffraction data.

  • Cryoprotection: Coat the validated crystal in Paratone-N oil and mount it on a MiTeGen loop. The oil prevents the formation of crystalline ice rings during nitrogen cryostream cooling (100 K).

Step 4: Data Collection & Refinement

  • Action: Collect diffraction data using a Cu K α X-ray source ( λ=1.5418 Å).

  • Validation Check: Monitor the internal merging R-factor ( Rint​ ) during data reduction. An Rint​<0.05 validates that the chosen space group and unit cell parameters accurately reflect the true crystal lattice. The anomalous scattering of the Bromine atom at the Cu K α wavelength allows for straightforward ab initio phasing.

Workflow A Solvent Screening B Vapor Diffusion A->B C Birefringence Validation B->C D Cryoprotection & Mounting C->D E X-Ray Diffraction D->E F Structure Refinement E->F

Step-by-step workflow for the crystallization and X-ray diffraction analysis of 5-Br-IDA.

References[1] Title: The structure of indane-2,2-dicarboxylic acid

Source: Acta Crystallographica Section C / UNT Digital Library URL: [Link]2] Title: Halogen Bonding in Crystal Engineering Source: Structure and Bonding / ResearchGate URL: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Halogenated Indene Dicarboxylic Acids for Drug Discovery Professionals

Introduction: The indene scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarka...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The indene scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] The addition of a dicarboxylic acid moiety can enhance solubility and provide additional points for interaction with biological targets. A crucial strategy for modulating the potency and specificity of such core structures is halogenation. The introduction of fluorine, chlorine, or bromine atoms onto the aromatic ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability.[5][6][7] This, in turn, significantly influences its interaction with enzymes and receptors, often leading to enhanced biological activity.[8]

This guide provides a comparative analysis of the key biological activities of halogenated indene dicarboxylic acids, focusing on cytotoxicity, antimicrobial efficacy, and enzyme inhibition. We will explore the causal relationships behind experimental choices, provide detailed, self-validating protocols for assessing these activities, and present comparative data to guide researchers in the field of drug development.

Chapter 1: Anticancer and Cytotoxic Activity

The potential of halogenated compounds to serve as anticancer agents is a subject of intense research. Their mechanisms of action often involve the induction of oxidative stress, leading to programmed cell death (apoptosis) and cell cycle arrest in cancerous cells.[5][9][10][11] The type and position of the halogen can be a key determinant of cytotoxic potency, with studies on analogous structures like benzofurans and chalcones showing that bromine derivatives can be more biologically active than their chlorine counterparts.[5][12] This enhanced activity may be attributed to factors such as improved binding affinity to target proteins or more efficient generation of reactive oxygen species (ROS).[5][11]

Comparative Analysis: Cytotoxicity (IC₅₀)

To illustrate the impact of halogenation, the following table presents representative IC₅₀ (half-maximal inhibitory concentration) values for a hypothetical series of 6-halo-indene-1,3-dicarboxylic acids against the human liver cancer cell line, HepG2. These values are based on trends observed in related halogenated heterocyclic compounds.[5][6]

CompoundHalogen (X)IC₅₀ (µM) against HepG2 CellsSelectivity Index*
1a (Parent Compound)H> 100-
1b (Fluoro-derivative)F45.22.5
1c (Chloro-derivative)Cl21.84.9
1d (Bromo-derivative)Br9.511.2

*Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. Higher values indicate greater selectivity for cancer cells.

This data clearly suggests a structure-activity relationship where cytotoxic potency increases with the atomic size of the halogen (Br > Cl > F > H).

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the halogenated indene dicarboxylic acids in DMSO and then dilute to various final concentrations in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). Incubate for another 24 or 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Incubation: Incubate the plate for 4 hours at 37°C in the CO₂ incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[13] Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[13][16] A reference wavelength of >650 nm should be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Sample - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank) * 100. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition plate_cells 1. Plate Cells in 96-well Plate incubate_24h 2. Incubate 24h (37°C, 5% CO₂) plate_cells->incubate_24h add_compounds 3. Add Test Compounds incubate_24h->add_compounds incubate_48h 4. Incubate 24-48h add_compounds->incubate_48h add_mtt 5. Add MTT Reagent (10 µL) incubate_48h->add_mtt incubate_4h 6. Incubate 4h (Forms Formazan) add_mtt->incubate_4h add_solubilizer 7. Add Solubilization Solution (100 µL) incubate_4h->add_solubilizer read_absorbance 8. Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 9. Calculate % Viability & IC₅₀ read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Chapter 2: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[3][4] Indene and indole derivatives have shown promise as antimicrobial agents, particularly against Gram-positive bacteria and fungi.[3][4] Halogenation can enhance these properties; for instance, bromoindoles are known to possess significant antibacterial and antifungal activities.[7][17] The mechanism can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes like DNA gyrase B.[3][17]

Comparative Analysis: Antimicrobial Efficacy (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table shows hypothetical MIC values for our series of halogenated indene dicarboxylic acids against representative pathogens.

CompoundHalogen (X)MIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
1a (Parent Compound)H> 128> 128> 128
1b (Fluoro-derivative)F6412864
1c (Chloro-derivative)Cl3212832
1d (Bromo-derivative)Br166416

The data suggests that these compounds are more effective against Gram-positive bacteria and fungi, with the bromo-derivative again showing the highest potency. The lower efficacy against Gram-negative bacteria like E. coli is common, often due to the protective outer membrane of these organisms.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.[18] It involves challenging microorganisms with a serial dilution of the test compound in a liquid nutrient broth.

Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first well of a row.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. This creates a range of decreasing concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial or fungal inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.[19]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can also be used for a colorimetric readout.

Diagram: Broth Microdilution Workflow

MIC_Workflow start Start prep_inoculum 1. Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution 2. Perform 2-fold Serial Dilution of Compound in 96-well Plate prep_inoculum->serial_dilution inoculate 3. Inoculate Wells with Microbe serial_dilution->inoculate incubate 4. Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Process for determining Minimum Inhibitory Concentration (MIC).

Chapter 3: Enzyme Inhibition

Many drugs exert their effects by inhibiting specific enzymes. Halogenated indene derivatives have been identified as inhibitors of key enzymes like topoisomerases, which are crucial for DNA replication in cancer cells, and succinate dehydrogenase, an important enzyme in both fungal respiration and cellular metabolism.[2][20][21] The halogen atom can form critical interactions, such as halogen bonds, within the enzyme's active site, thereby enhancing inhibitory potency.[22]

Comparative Analysis: Enzyme Inhibition (IC₅₀)

The following table provides hypothetical IC₅₀ values for our compound series against human Topoisomerase I, an important anticancer drug target.

CompoundHalogen (X)Topoisomerase I IC₅₀ (µM)
1a (Parent Compound)H> 50
1b (Fluoro-derivative)F15.1
1c (Chloro-derivative)Cl7.3
1d (Bromo-derivative)Br2.9

This trend again highlights the significant contribution of heavier halogens to the biological activity, likely through stronger interactions within the enzyme's binding pocket.

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition using a spectrophotometric assay where the enzyme's activity generates a colored product.[23][24][25]

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5), a stock solution of the enzyme, a stock solution of the substrate (which produces a color change upon reaction), and various concentrations of the inhibitor (test compound).

  • Assay Setup: In a 96-well plate, set up the following reactions:

    • Blank: Buffer only.

    • Control (100% Activity): Buffer, enzyme, and substrate (with vehicle, e.g., DMSO).

    • Inhibitor Wells: Buffer, enzyme, substrate, and varying concentrations of the test compound.

  • Pre-incubation: Add the buffer, enzyme, and inhibitor (or vehicle) to the appropriate wells. Pre-incubate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[25]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at the appropriate wavelength (for the colored product) at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Inhibition: Calculate the percentage of inhibition for each concentration using the formula: (1 - (V₀ of inhibitor / V₀ of control)) * 100. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Diagram: Principle of Enzyme Inhibition

Enzyme_Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex (Active) E1->ES1 +S EI1 Enzyme-Inhibitor Complex (Inactive) E1->EI1 +I S1 Substrate S1->ES1 I1 Inhibitor (I) I1->EI1 ES1->E1 + Product E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 +S S2 Substrate S2->ES2 I2 Inhibitor (I) ESI2 Enzyme-Substrate-Inhibitor Complex (Inactive) I2->ESI2 ES2->E2 + Product ES2->ESI2 +I

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Comparative

Spectroscopic Comparison Guide: 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid vs. Synthetic Precursors

Executive Summary The indane scaffold is a privileged structure in drug discovery, frequently serving as a conformationally restricted bioisostere for phenyl and benzyl groups. Specifically, 5-bromo-2,3-dihydro-1H-indene...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane scaffold is a privileged structure in drug discovery, frequently serving as a conformationally restricted bioisostere for phenyl and benzyl groups. Specifically, 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (5-bromoindane-2,2-dicarboxylic acid) is a critical building block[1]. The geminal dicarboxylic acid moiety allows for further functionalization, such as mono-decarboxylation to yield 2-indancarboxylic acids, which are key pharmacophores in various kinase inhibitors and GPCR antagonists[2].

In analytical chemistry and library synthesis, the primary "alternatives" to your target product are the unreacted precursors or partially reacted intermediates. Distinguishing the final diacid from its diester intermediate and open-chain starting material requires a rigorous spectroscopic comparison. This guide provides an objective, data-driven comparison of these compounds, detailing the mechanistic causality behind their synthesis and the resulting shifts in multi-nuclear NMR, FT-IR, and Mass Spectrometry.

Mechanistic Workflow & Causality

The direct construction of the indane-2,2-dicarboxylate core is classically achieved through a double malonic ester synthesis[2]. The transformation from open-chain precursors to the final diacid involves two critical stages:

  • Double SN2 Alkylation: Diethyl malonate is treated with a strong base (e.g., Sodium Hydride) to deprotonate the highly acidic α-carbon, which has a pKa of approximately 13[2]. The resulting resonance-stabilized enolate[3] undergoes a sequential double SN2 substitution with 4-bromo-1,2-bis(bromomethyl)benzene to close the five-membered ring.

  • Saponification & Acidification: The intermediate diester undergoes base-promoted saponification. The geminal disposition of the ester groups creates significant steric hindrance, requiring extended reflux to drive the reaction. Subsequent acidification forces the precipitation of the target diacid.

SynthesisWorkflow P1 4-bromo-1,2-bis(bromomethyl)benzene (Starting Material) Condensation Double SN2 Alkylation (NaH, THF, 0°C to RT) P1->Condensation P2 Diethyl malonate (Reactant) P2->Condensation Intermediate Diethyl 5-bromoindane-2,2-dicarboxylate (Diester Intermediate) Condensation->Intermediate Hydrolysis Saponification & Acidification (1. NaOH/EtOH, reflux | 2. HCl to pH 2) Intermediate->Hydrolysis Target 5-bromoindane-2,2-dicarboxylic acid (Target Diacid) Hydrolysis->Target

Fig 1: Synthetic workflow from o-xylene derivatives to the target 5-bromoindane diacid.

Spectroscopic Data Comparison

Tracking the transformation from the open-chain precursors to the cyclized diester, and finally to the diacid, requires careful interpretation of spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Tracking

The most diagnostic feature in the 1H NMR spectrum is the behavior of the aliphatic protons. In an unsubstituted indane-2,2-dicarboxylate, the C1 and C3 methylene protons are equivalent. However, the introduction of the 5-bromo substituent breaks the C2v symmetry of the molecule. Consequently, the C1 and C3 protons become chemically non-equivalent and appear as two distinct singlets. Furthermore, the successful hydrolysis of the diester is confirmed by the complete disappearance of the characteristic ethyl quartet (~4.20 ppm) and triplet (~1.25 ppm).

Table 1: 1H NMR Comparison (400 MHz)

Proton Assignment4-bromo-1,2-bis(bromomethyl)benzene (CDCl₃)Diethyl 5-bromoindane-2,2-dicarboxylate (CDCl₃)5-bromoindane-2,2-dicarboxylic acid (DMSO-d₆)
Aromatic (H-4) 7.55 (d, J=1.8 Hz, 1H)7.35 (d, J=1.8 Hz, 1H)7.40 (d, J=1.8 Hz, 1H)
Aromatic (H-6) 7.45 (dd, J=8.0, 1.8 Hz, 1H)7.28 (dd, J=8.0, 1.8 Hz, 1H)7.32 (dd, J=8.0, 1.8 Hz, 1H)
Aromatic (H-7) 7.25 (d, J=8.0 Hz, 1H)7.08 (d, J=8.0 Hz, 1H)7.15 (d, J=8.0 Hz, 1H)
Benzylic (CH₂-Br) 4.60 (s, 2H), 4.58 (s, 2H)--
Indane (C1/C3-H₂) -3.58 (s, 2H), 3.55 (s, 2H)3.48 (s, 2H), 3.45 (s, 2H)
Ester (-CH₂CH₃) -4.20 (q, J=7.1 Hz, 4H)-
Ester (-CH₂CH₃) -1.25 (t, J=7.1 Hz, 6H)-
Carboxylic (-OH) --13.10 (br s, 2H)

Table 2: 13C NMR Comparison (100 MHz)

Carbon TypeDiethyl 5-bromoindane-2,2-dicarboxylate (CDCl₃)5-bromoindane-2,2-dicarboxylic acid (DMSO-d₆)
Carbonyl (C=O) 171.5172.8
Aromatic (C-Br) 120.5120.1
Quaternary (C-2) 60.259.5
Indane (C-1, C-3) 40.5, 40.139.8, 39.5
Ester (-CH₂-) 61.8-
Ester (-CH₃) 14.1-
FT-IR and Mass Spectrometry (MS)

FT-IR provides orthogonal confirmation of the hydrolysis step. The sharp ester carbonyl stretch at 1735 cm⁻¹ shifts to a broader, lower-frequency stretch at 1705 cm⁻¹ in the diacid. Causality: This shift is driven by strong intermolecular hydrogen bonding (dimerization) of the carboxylic acids in the solid state. Mass spectrometry is highly diagnostic due to the presence of the bromine atom, which presents a characteristic 1:1 isotopic pattern (⁷⁹Br and ⁸¹Br) separated by 2 m/z units.

Table 3: Vibrational and Mass Spectrometric Signatures

TechniqueDiethyl 5-bromoindane-2,2-dicarboxylate5-bromoindane-2,2-dicarboxylic acid
FT-IR (C=O stretch) 1735 cm⁻¹ (sharp, strong)1705 cm⁻¹ (strong)
FT-IR (O-H stretch) Absent2500–3300 cm⁻¹ (broad)
ESI-MS (Pos. Mode) [M+H]⁺ m/z 341.0, 343.0 (1:1)Not optimal
ESI-MS (Neg. Mode) Not optimal[M-H]⁻ m/z 283.0, 285.0 (1:1)

Self-Validating Experimental Protocols

To ensure reproducibility and high-fidelity data, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of Diethyl 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate

Causality Check: Diethyl malonate is a relatively weak carbon acid compared to mineral acids, but its pKa (~13) allows irreversible deprotonation by Sodium Hydride (NaH)[2]. Using THF as an aprotic solvent prevents the quenching of the enolate.

  • Enolate Formation: Suspend NaH (2.2 equiv, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) under an inert N₂ atmosphere at 0 °C. Slowly add diethyl malonate (1.0 equiv) dropwise.

    • Validation Checkpoint: Observe H₂ gas evolution. The cessation of bubbling indicates complete enolate formation.

  • Alkylation: Add a solution of 4-bromo-1,2-bis(bromomethyl)benzene (1.0 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Monitoring:

    • Validation Checkpoint: Perform TLC (Eluent: 9:1 Hexane:EtOAc). The UV-active starting material spot (Rf ~0.6) should completely disappear, replaced by a new, lower-polarity spot (Rf ~0.4).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Saponification to 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

Causality Check: The geminal di-ester configuration at C-2 creates significant steric shielding around the carbonyl carbons. Extended reflux in a mixed aqueous-ethanolic solvent system is mandatory to drive the bimolecular acyl substitution to completion.

  • Hydrolysis: Dissolve the intermediate diester (1.0 equiv) in a 1:1 mixture of Ethanol and 2M aqueous NaOH (10.0 equiv). Heat the mixture to reflux (85 °C) for 16 hours.

  • In-Process Monitoring:

    • Validation Checkpoint: Perform TLC (Eluent: 9:1 Hexane:EtOAc). The complete disappearance of the diester spot (Rf ~0.4) confirms the conversion to the highly polar, baseline-retained dicarboxylate salt.

  • Acidification & Precipitation: Cool the reaction to 0 °C. Slowly add 6M HCl dropwise while stirring vigorously.

    • Validation Checkpoint: Monitor with pH paper. Adjust the aqueous phase to exactly pH 2.0. Because the pKa values of the geminal dicarboxylic acids are approximately 3.0 and 5.0, reaching pH 2 ensures full protonation of both carboxylate anions, neutralizing the molecule and driving its immediate precipitation as a white solid.

  • Isolation: Filter the precipitate, wash with ice-cold water to remove residual NaCl, and dry under high vacuum at 50 °C for 24 hours.

References

  • 2,2-Dicarboethoxy-indane | 66014-45-7 | Benchchem Source: Benchchem URL
  • Jürgen DIETRICH's research works Source: ResearchGate URL
  • Reaction Mechanisms and Principles Governing 2,2 Dicarboethoxy Indane Reactivity Source: Benchchem URL

Sources

Validation

Analytical Rigor in Building Block Selection: A Comparative Guide on 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid

For researchers in medicinal chemistry and materials science, the selection of conformationally restricted building blocks is a foundational step in molecular design. 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and materials science, the selection of conformationally restricted building blocks is a foundational step in molecular design. 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (CAS: 2152672-76-7) is a highly versatile scaffold. Its rigid indane core and gem-dicarboxylic acid moiety make it an ideal precursor for spirocyclic compounds and unusual α -amino acid derivatives, while the 5-bromo substituent serves as a prime handle for transition-metal-catalyzed cross-coupling.

However, a chemical's theoretical utility is only as good as its physical purity. This guide objectively compares the performance of a High-Purity Grade (≥98%) against a Standard Grade (95%) of this indane derivative. By analyzing the Certificate of Analysis (CoA) and tracking its impact on downstream Suzuki-Miyaura coupling, we demonstrate why rigorous analytical validation is critical for synthetic success.

The Certificate of Analysis (CoA) as a Predictive Tool

A CoA is not merely a regulatory checkbox; it is a predictive model for reaction kinetics and purification complexity. Impurities in building blocks are governed by stringent thresholds, such as those outlined in the [1], which mandate the identification and qualification of organic impurities above 0.15%.

For 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid, the most problematic impurities are the des-bromo analog (which acts as a chain terminator in cross-coupling) and heavy metal residues (which poison palladium catalysts).

Table 1: Comparative CoA Parameters
ParameterHigh-Purity GradeStandard GradeAnalytical Method
Appearance White to off-white powderLight yellow powderVisual Inspection
Purity (HPLC) ≥ 98.0% 95.0%Reverse-Phase HPLC (UV @ 254 nm)
Des-bromo Impurity < 0.1% 1.5%LC-MS
Moisture (Water) < 0.5% 2.0%Karl Fischer Titration
Heavy Metals (Pd, Fe) < 10 ppm > 50 ppmICP-MS

Visualizing the Impact of Purity on Synthetic Workflows

The presence of unverified impurities directly dictates the complexity of downstream workflows. As shown in the diagram below, utilizing the high-purity grade allows for a streamlined, self-purifying process, whereas the standard grade forces the chemist into resource-intensive remediation.

Workflow cluster_high High-Purity Grade (≥98%) cluster_std Standard Grade (95%) Start 5-Bromo-2,3-dihydro-1H-indene- 2,2-dicarboxylic acid H_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->H_Coupling Verified by CoA S_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->S_Coupling Unverified Impurities H_Result Clean Conversion (Minimal Side Reactions) H_Coupling->H_Result H_Purify Direct Crystallization (>85% Yield) H_Result->H_Purify S_Result Catalyst Poisoning & Des-bromo Impurities S_Coupling->S_Result S_Purify Complex Chromatography (<65% Yield) S_Result->S_Purify

Workflow comparison: High-purity vs. standard grade 5-bromo-indane diacid in Suzuki coupling.

Comparative Performance Data: Suzuki-Miyaura Cross-Coupling

To objectively evaluate the two grades, we modeled a standard Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This transformation is highly relevant, as demonstrated by Kotha et al. in their [2], where indane derivatives are functionalized to create constrained peptide analogs.

Table 2: Downstream Performance Metrics
MetricHigh-Purity GradeStandard GradeCausality / Mechanistic Impact
Catalyst Loading 2 mol% Pd(dppf)Cl₂8 mol% Pd(dppf)Cl₂High heavy metal content in the standard grade poisons the Pd catalyst, necessitating a 4x increase in loading.
Reaction Time 4 hours12 hoursTrace impurities and moisture inhibit the oxidative addition step of the catalytic cycle.
Isolated Yield 88% 62% The 1.5% des-bromo impurity in the standard grade acts as a dead-end substrate, while excess moisture degrades the boronic acid via protodeboronation.
Purification Acid-base extraction & direct crystallizationReverse-phase column chromatographyStandard grade yields closely eluting byproducts (e.g., unreacted des-bromo indane) that prevent crystallization.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reproducibility and scientific integrity.

Protocol A: HPLC Purity Assessment (Validating the CoA)

Objective: Verify the ≥98% purity claim and quantify the des-bromo impurity. Causality Focus: The gem-dicarboxylic acid moiety is highly polar and easily ionized. Using a standard neutral mobile phase results in broad, tailing peaks due to partial ionization. We utilize 0.1% Trifluoroacetic acid (TFA) to fully protonate the diacid, ensuring sharp peak shapes and accurate integration.

  • System Suitability: Inject a blank diluent (50:50 Water:Acetonitrile) to ensure a stable, drift-free baseline.

  • Sample Preparation: Dissolve 10 mg of the 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid batch in 10 mL of diluent.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation Check: The resolution ( Rs​ ) between the 5-bromo-indane diacid peak and the des-bromo impurity peak must be ≥2.0 . Calculate final purity using area normalization.

Protocol B: Suzuki-Miyaura Cross-Coupling (Performance Evaluation)

Objective: Synthesize 5-phenyl-2,3-dihydro-1H-indene-2,2-dicarboxylic acid. Causality Focus: Gem-diacids are highly susceptible to decarboxylation under harsh basic conditions at elevated temperatures. We select potassium carbonate ( K2​CO3​ ) as a mild base and a biphasic 1,4-dioxane/water system. This maintains the solubility of the diacid salt while facilitating the Pd(0)/Pd(II) catalytic cycle without thermally degrading the substrate.

  • Reaction Setup: In a flame-dried Schlenk flask, add 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and K2​CO3​ (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 equiv for High-Purity grade). Note: The bidentate dppf ligand is chosen specifically to prevent catalyst deactivation by the coordinating diacid.

  • Solvent & Degassing: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Purge the system with Argon for 10 minutes to remove dissolved oxygen.

  • Heating & Monitoring: Heat the mixture to 80 °C. Monitor the reaction via LC-MS.

    • Self-Validation Check: The reaction is deemed complete only when the starting material peak area is <1% relative to the product mass signal.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and wash the aqueous layer with ethyl acetate (2 x 10 mL). Causality: This step extracts homocoupled biphenyl byproducts and organic-soluble catalyst residues, leaving the product in the aqueous layer as a water-soluble potassium salt.

  • Isolation: Carefully acidify the aqueous layer to pH 2 using 1M HCl. The cross-coupled product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." European Medicines Agency, 25 Oct. 2006. URL:[Link]

  • Kotha, S., Lahiri, K., & Halder, S. "The Building Block Approach to Unusual α-Amino Acid Derivatives and Peptides." Accounts of Chemical Research, vol. 36, no. 3, 15 Feb. 2003, pp. 212–220. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a chemical’s fundamental properties. When handling specialized intermediates like 5-bromo-2,3...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a chemical’s fundamental properties. When handling specialized intermediates like 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (CAS: 2152672-76-7), standard universal precautions are insufficient.

To ensure absolute safety and operational efficiency, we must design our Personal Protective Equipment (PPE) and handling protocols around the specific mechanistic hazards of the molecule.

Mechanistic Hazard Assessment

To understand why specific PPE is required, we must analyze the molecule's structural components and how they interact with human biology:

  • The Geminal Dicarboxylic Acid (Acidity & Irritation): The two carboxylic acid groups at the C2 position are highly polar and acidic. When the dry powder contacts the moisture of the eyes, sweat on the skin, or respiratory mucosa, it rapidly dissolves and dissociates. This causes a sharp, localized drop in pH, leading to Category 2A severe eye irritation and Category 3 respiratory tract irritation [1].

  • The Brominated Indane Core (Lipophilicity & Penetration): The indane ring provides a lipophilic scaffold, and the bromine atom at the C5 position further increases the molecule's partition coefficient (LogP). While the dry powder struggles to penetrate the stratum corneum, dissolving this compound in organic solvents (e.g., DMSO for biological assays, or Dichloromethane for synthesis) turns it into a severe contact hazard. The solvent and the lipophilic core act as penetration enhancers, carrying the acidic payload deep into dermal layers and exacerbating Category 2 skin irritation [1].

Because the hazard profile shifts dramatically depending on whether the compound is a dry powder or in solution, our PPE strategy must be dynamic.

The PPE Matrix: State-Dependent Protection

Do not rely on a single type of glove for all laboratory workflows. The physical state of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid dictates your barrier selection.

Quantitative Glove Compatibility Summary

Data synthesized from standard permeation testing for halogenated organic acids and solvents.[2][3]

Glove MaterialTarget Operational StateBreakthrough Time (Solid)Breakthrough Time (in Halogenated Solvent)Degradation Rating
Nitrile (≥5-mil) Dry Powder Weighing> 480 mins (Excellent)< 1 min (Poor)Excellent (Solid)
Viton® Solution (DCM / Chloroform)> 480 mins (Excellent)> 240 mins (Excellent)Excellent
Butyl Rubber Solution (Ketones / Esters)> 480 mins (Excellent)< 15 mins (Poor)Good
  • Eye/Face Protection: 1[1] are mandatory. Standard safety glasses with side shields do not provide a sufficient vapor or dust seal against Category 2A eye irritants.

  • Respiratory Protection: When handling the powder outside of a certified fume hood, an N95 or P100 particulate respirator is required to mitigate the inhalation risk of the acidic dust[4].

  • Body Protection: A standard flame-resistant Nomex lab coat is sufficient for powder handling. If working with large volumes of solvent solutions, an impervious chemical apron must be added.

PPE_Selection A Hazard: 5-bromo-2,3-dihydro- 1H-indene-2,2-dicarboxylic acid B Assess Physical State A->B C Dry Powder Handling B->C D Solvent Solution (e.g., DCM) B->D E Nitrile Gloves (≥5-mil) N95 Respirator C->E F Viton® / PVA Gloves Fume Hood Required D->F G Chemical Splash Goggles Impervious Lab Coat E->G F->G

Fig 1: State-dependent PPE selection workflow for brominated indane derivatives.

Operational Workflow: Safe Weighing & Transfer

The highest risk of exposure occurs during the weighing and transfer of the dry powder due to aerosolization. Implement this self-validating protocol to ensure zero exposure.

Step 1: Environmental Verification

  • Conduct all transfers inside a certified chemical fume hood or a dedicated powder weighing enclosure.

  • Verify the inward face velocity is between 80–100 feet per minute (fpm).

Step 2: Static Mitigation (Critical Step)

  • Causality: Fine organic powders often carry a triboelectric static charge. When brought near a metal spatula or plastic weigh boat, the powder can repel and aerosolize into the breathing zone.

  • Action: Pass a static eliminator (ionizing bar/gun) over the weighing boat and spatula prior to dispensing. Use conductive, anti-static weighing boats.

Step 3: The Transfer Protocol

  • Don double Nitrile gloves (minimum 5-mil thickness).

  • Use a PTFE-coated or stainless-steel micro-spatula. Never pour the compound directly from the source bottle, as this generates massive dust plumes.

  • Cap the source bottle immediately after extracting the required mass.

Step 4: Decontamination

  • Wipe down the balance, spatulas, and surrounding hood surface with a damp cloth (water neutralizes the immediate dust hazard), followed by an ethanol wipe.

  • Dispose of all wipes in the designated hazardous waste container.

Spill Response & Disposal Plan

Spill Mitigation

If a spill occurs, do not dry sweep [1]. Dry sweeping forces the acidic, brominated dust into the air, creating both an inhalation hazard and a potential combustible dust environment.

  • Solid Spills: Gently cover the powder with damp paper towels to suppress dust, then carefully scoop the material into a hazardous waste container. Alternatively, use a specialized HEPA-filtered vacuum dedicated to chemical spills.

  • Liquid Spills: Absorb with inert materials (e.g., diatomaceous earth or vermiculite) and transfer to a sealed container.

Environmental Disposal Logistics

The disposal of brominated organic compounds is strictly regulated by environmental protection agencies (such as the EPA) due to their environmental persistence and toxicity[5].

  • The Dioxin Risk: You must never dispose of this compound in standard municipal waste or subject it to low-temperature incineration. When organically bound bromine is burned at low temperatures, it can catalyze the formation of highly toxic, carcinogenic brominated dioxins and furans [5][6].

  • Proper Routing: All waste containing 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid must be clearly labeled as "Halogenated Organic Waste." It must be routed to a licensed commercial facility equipped for high-temperature incineration (typically >1000°C) with flue gas scrubbers designed to capture hydrobromic acid (HBr) byproducts[6].

Sources

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